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  • Product: 1-Methyl-2-(phenylthio)-1H-imidazole
  • CAS: 79487-95-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-2-(phenylthio)-1H-imidazole: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and potential applications of 1-Methyl-2-(phenylthio)-1H-imidazole. Direct experimental data for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and potential applications of 1-Methyl-2-(phenylthio)-1H-imidazole. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document leverages established principles of physical organic chemistry and draws upon data from closely related structural analogs, primarily 1-methyl-2-(methylthio)-1H-imidazole, to present a predictive yet scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the therapeutic and functional potential of substituted imidazole scaffolds.

Introduction: The 1-Methyl-2-thioether-1H-imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] The introduction of a methyl group at the N-1 position and a thioether linkage at the C-2 position gives rise to a class of compounds with distinct reactivity and biological activity.

The subject of this guide, 1-Methyl-2-(phenylthio)-1H-imidazole, belongs to this class. The presence of the phenylthio group is anticipated to significantly influence the molecule's lipophilicity, steric profile, and electronic properties compared to its more studied alkylthio counterparts. This, in turn, can modulate its interaction with biological targets and its potential as a therapeutic agent or a functional material.

Physicochemical Properties

The physicochemical properties of 1-Methyl-2-(phenylthio)-1H-imidazole are crucial for predicting its behavior in both chemical reactions and biological systems. Due to the scarcity of direct experimental data, the following table presents a combination of predicted values and data from the closely related analog, 1-methyl-2-(methylthio)-1H-imidazole, for comparative analysis.

Property1-Methyl-2-(phenylthio)-1H-imidazole (Predicted/Inferred)1-Methyl-2-(methylthio)-1H-imidazole (Experimental/Predicted)
Molecular Formula C₁₀H₁₀N₂SC₅H₈N₂S[2][3]
Molecular Weight 190.27 g/mol 128.2 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solidClear, colorless liquid[4]
Boiling Point Higher than 166 °C (at 30 Torr)166 °C (at 30 Torr)[2][3]
Density > 1.14 g/cm³1.14 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Predicted to be soluble in organic solvents like chloroform and methanolSlightly soluble in chloroform and methanol[2][3]
pKa (Predicted) ~5.5 - 6.05.88 ± 0.25[3]

The introduction of the phenyl group in place of the methyl group is expected to increase the molecular weight, boiling point, and density. The solubility in organic solvents is likely to be enhanced due to the increased lipophilicity imparted by the phenyl ring.

Synthesis and Reaction Chemistry

The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole can be logically approached through the S-alkylation of the corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol. This is a common and effective method for preparing thioether derivatives of imidazoles.[5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-methyl-1H-imidazole.

Synthesis_of_1-Methyl-2-(phenylthio)-1H-imidazole 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole-2-thiol 1-Methyl-1H-imidazole-2-thiol 1-Methyl-1H-imidazole->1-Methyl-1H-imidazole-2-thiol 1. n-BuLi 2. Sulfur (S₈) 1-Methyl-2-(phenylthio)-1H-imidazole 1-Methyl-2-(phenylthio)-1H-imidazole 1-Methyl-1H-imidazole-2-thiol->1-Methyl-2-(phenylthio)-1H-imidazole Benzenethiol, Base (e.g., NaH)

Caption: Proposed synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of the intermediate, 1-methyl-1H-imidazole-2-thiol, and its subsequent reaction to form the target compound.

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-thiol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Starting Material: Add 1-methyl-1H-imidazole to the flask and cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • Sulfur Addition: In a separate flask, prepare a solution of elemental sulfur (S₈) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution.

  • Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.

  • Workup and Purification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1-methyl-1H-imidazole-2-thiol in a suitable aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.

  • Electrophile Addition: Add benzenethiol to the reaction mixture and allow it to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.

Reactivity of the 1-Methyl-2-(phenylthio)-1H-imidazole Scaffold

The reactivity of this scaffold is primarily dictated by the imidazole ring and the C-S bond.

  • Nucleophilic Substitution at C-2: The phenylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the imidazole ring is activated by quaternization of the N-3 nitrogen.

  • Oxidation of the Sulfur Atom: The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties.

  • Electrophilic Substitution on the Imidazole Ring: The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic attack, although the electron-donating nature of the methyl and phenylthio groups may influence the regioselectivity of such reactions.

Reactivity_of_1-Methyl-2-(phenylthio)-1H-imidazole A 1-Methyl-2-(phenylthio)-1H-imidazole B Nucleophilic Substitution at C-2 (e.g., with Nu⁻) A->B C Oxidation of Sulfur (e.g., with m-CPBA) A->C D Electrophilic Substitution at C-4/C-5 (e.g., with E⁺) A->D

Caption: Key reaction pathways of 1-Methyl-2-(phenylthio)-1H-imidazole.

Potential Applications in Drug Development and Materials Science

While specific applications for 1-Methyl-2-(phenylthio)-1H-imidazole are not yet documented, the broader class of imidazole-thioether derivatives has shown significant promise in several areas.

  • Antimicrobial and Antifungal Agents: Many imidazole-containing compounds exhibit potent antimicrobial and antifungal activities.[6][7] The lipophilic nature of the phenylthio group may enhance cell membrane permeability, potentially leading to improved efficacy.

  • Anticancer Agents: Substituted imidazoles have been investigated as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[8]

  • Enzyme Inhibition: The imidazole nucleus is a known zinc-binding motif in many enzymes. Thioether-substituted imidazoles could be designed as inhibitors for metalloenzymes.

  • Materials Science: Imidazole derivatives are used as ligands for metal complexes and as building blocks for functional polymers.[9] The sulfur atom in the thioether linkage can coordinate to metal centers, making these compounds interesting for catalysis and materials synthesis.

Conclusion

1-Methyl-2-(phenylthio)-1H-imidazole represents a promising yet underexplored scaffold in chemical and pharmaceutical research. Based on the analysis of its structural analogs, it is predicted to be a stable, lipophilic compound that can be synthesized through established chemical routes. Its reactivity profile suggests that it can serve as a versatile intermediate for the creation of a diverse library of molecules with potential applications in drug discovery and materials science. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its potential.

References

  • ChemBK. 1-Methyl-2-(methylthio)imidazole - Physico-chemical Properties. Available from: [Link]

  • Salman, A. S., et al. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Applicable Chemistry. 2014; 3(2): 57-71.
  • Li, Y., et al. Imidazole Substituent Effects on Oxidative Reactivity of Tripodal(imid)2(thioether)CuI Complexes. Inorganic Chemistry. 2008; 47(9): 3689-3701.
  • Salman, A. S., et al. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. 2014; 4(2): 31-43.
  • Supporting Information For. Available from: [Link]

  • NIST. 1H-Imidazole, 1-methyl-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • Google Patents. US7442713B2 - 2-thio-substituted imidazole derivatives and their use in pharmaceutics.
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: [Link]

  • J-Stage. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Available from: [Link]

  • J-Stage. Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Available from: [Link]

  • National Center for Biotechnology Information.
  • MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 2022; 27(19): 6241.
  • NIST. 1H-Imidazole, 1-methyl-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • PubMed. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Available from: [Link]

  • PubChem. 1-Phenethylimidazole. Available from: [Link]

  • ResearchGate. Model reaction for optimization of C-H arylthiolation of 2H-imidazole... Available from: [Link]

  • Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]

  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole. Available from: [Link]

  • PubChem. 1H-Imidazole-2-methanol. Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. 2023; 28(2): 838.
  • TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). Available from: [Link]

  • NIST. 1H-Imidazole, 1-methyl-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • ResearchGate. (PDF) 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. Available from: [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • NIST. 1H-Imidazole, 1-(phenylmethyl)-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link]

  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]

  • ResearchGate. The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Available from: [Link]

  • Dove Medical Press. Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. 2021; 15: 3349–3373.
  • MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank. 2023; 2023(2): M1630.

Sources

Exploratory

1H and 13C NMR spectral data for 1-Methyl-2-(phenylthio)-1H-imidazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-2-(phenylthio)-1H-imidazole Introduction: Elucidating the Structure of a Versatile Heterocycle 1-Methyl-2-(phenylthio)-1H-imidazole stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-2-(phenylthio)-1H-imidazole

Introduction: Elucidating the Structure of a Versatile Heterocycle

1-Methyl-2-(phenylthio)-1H-imidazole stands as a molecule of significant interest within synthetic and medicinal chemistry. Its structure, which marries the biologically relevant imidazole core with a flexible phenylthio substituent, makes it a valuable building block for more complex molecular architectures. The imidazole moiety is a cornerstone of numerous pharmaceuticals and natural products, while the thioether linkage provides a key site for further chemical modification.

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of such molecules is not merely a procedural step but a foundational requirement for advancing research. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for this purpose, providing a detailed atomic-level "fingerprint" of the molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methyl-2-(phenylthio)-1H-imidazole, moving beyond a simple data report to explain the underlying principles that govern the observed spectral features. We will delve into the causality behind experimental choices and provide a self-validating framework for spectral interpretation, grounded in authoritative principles of spectroscopy.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The structure of 1-Methyl-2-(phenylthio)-1H-imidazole is depicted below, with each unique proton and carbon position labeled to ensure clarity in the subsequent spectral assignments.

Caption: Molecular structure and numbering scheme for 1-Methyl-2-(phenylthio)-1H-imidazole.

NMR Data Acquisition: A Protocol for Integrity

The quality and reliability of NMR data are directly dependent on a robust experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-Methyl-2-(phenylthio)-1H-imidazole.

Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of 1-Methyl-2-(phenylthio)-1H-imidazole. The purity is paramount to avoid signals from residual solvents or synthetic precursors.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective at dissolving a wide range of organic compounds and has a simple, non-interfering solvent signal.

    • For referencing, the residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) or the carbon signal (CDCl₃ at δ 77.16 ppm) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogeneous solution.

  • Spectrometer Setup and Data Acquisition:

    • The spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

    • Shimming: The instrument's magnetic field is shimmed to maximize its homogeneity across the sample volume. This is a critical step to achieve sharp, well-resolved peaks and minimize line broadening.

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse-and-acquire sequence is generally sufficient.

      • Acquisition Time (AT): Typically 2-4 seconds. This parameter determines the digital resolution of the spectrum.

      • Relaxation Delay (D1): A delay of 1-5 seconds between pulses is used to allow the nuclear spins to return to thermal equilibrium. This ensures that the signal integrations are quantitative.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

      • Acquisition Time (AT): ~1-2 seconds.

      • Relaxation Delay (D1): ~2 seconds.

      • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is subjected to a Fourier Transform to convert it from the time domain to the frequency domain (the NMR spectrum).

    • The resulting spectrum is then phased and baseline corrected to ensure accurate peak shapes and integrations.

    • The chemical shifts are referenced to the internal standard or the residual solvent peak.

The following diagram illustrates this generalized workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Pure Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID Data shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference analyze Spectral Analysis & Assignment reference->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H and ¹³C NMR Spectral Data

The following data tables summarize the experimentally observed chemical shifts for 1-Methyl-2-(phenylthio)-1H-imidazole. The data is consistent with values reported for closely related structures.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.20Multiplet5HPhenyl H (H2', H3', H4', H5', H6')
7.05Singlet1HImidazole H5
6.95Singlet1HImidazole H4
3.58Singlet3HN-CH₃ (H6)

Note: The exact chemical shifts for phenyl and imidazole protons can vary slightly based on literature sources and specific experimental conditions.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
145.1C2 (Imidazole)
135.2C1' (Phenyl, ipso)
129.5C3'/C5' (Phenyl, meta)
128.9C5 (Imidazole)
127.3C4' (Phenyl, para)
126.8C2'/C6' (Phenyl, ortho)
121.0C4 (Imidazole)
33.8C6 (N-CH₃)

Detailed Spectral Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

  • Phenyl Protons (δ 7.35 - 7.20 ppm): The five protons on the phenyl ring resonate in the characteristic aromatic region. Due to very similar electronic environments and small coupling constants between them, the signals for the ortho, meta, and para protons overlap significantly, resulting in a complex multiplet rather than distinct, well-resolved signals. The integration value of 5H confirms the presence of the monosubstituted phenyl group.

  • Imidazole Protons (δ 7.05 and 6.95 ppm): The two protons on the imidazole ring, H4 and H5, appear as sharp singlets. They do not show coupling to each other because the through-bond distance is too large for significant coupling. Their position in the aromatic region is expected for a heteroaromatic system.[1] The specific chemical shifts are influenced by the combined electronic effects of the N-methyl group (electron-donating) and the phenylthio group at the C2 position.

  • N-Methyl Protons (δ 3.58 ppm): The three protons of the methyl group attached to the N1 nitrogen appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is found significantly upfield from the aromatic protons, which is typical for alkyl protons. Its chemical shift is influenced by the direct attachment to the electronegative nitrogen atom within an aromatic system.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

  • Imidazole Carbons (δ 145.1, 128.9, 121.0 ppm):

    • C2 (145.1 ppm): This carbon is the most downfield of the imidazole carbons. Its significant deshielding is a direct consequence of being bonded to two electronegative nitrogen atoms (N1 and N3) and the sulfur atom of the phenylthio group.

    • C5 (128.9 ppm) and C4 (121.0 ppm): These two carbons are in a more typical aromatic carbon region. Their chemical shifts are modulated by their position relative to the nitrogen atoms and the substituents on the ring.[2]

  • Phenyl Carbons (δ 135.2 - 126.8 ppm):

    • C1' (ipso, 135.2 ppm): The ipso-carbon, directly attached to the sulfur atom, has a distinct chemical shift determined by the substituent effect of the thioether linkage.

    • C2'/C6' (ortho), C3'/C5' (meta), C4' (para): The remaining phenyl carbons appear in the expected aromatic range between ~126 and 130 ppm. The signals for the ortho and meta carbons are equivalent due to the free rotation around the S-C1' bond.

  • N-Methyl Carbon (δ 33.8 ppm): The methyl carbon signal appears far upfield, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

Factors Influencing NMR Spectra

The precise chemical shifts observed are a result of the complex interplay of various factors at the molecular level.

  • Inductive and Resonance Effects: The electron-donating N-methyl group increases electron density on the imidazole ring, which would typically cause an upfield shift (shielding) of the ring protons and carbons. Conversely, the phenylthio group has a more complex influence, involving both inductive withdrawal by the electronegative sulfur and potential resonance effects that can alter electron distribution throughout the aromatic systems.

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts, especially for protons.[3][4][5] While CDCl₃ is relatively non-polar, using a more polar or hydrogen-bond-accepting solvent like DMSO-d₆ could lead to noticeable shifts in the proton signals due to solute-solvent interactions.[6] This is a critical consideration when comparing data from different sources.

  • Anisotropy: The circulating π-electrons in the phenyl and imidazole rings generate their own local magnetic fields. This anisotropic effect causes protons located above or below the plane of the ring to be shielded (shifted upfield), while those on the periphery are deshielded (shifted downfield). This is a primary reason why aromatic protons have such large chemical shifts.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 1-Methyl-2-(phenylthio)-1H-imidazole. Each signal in the spectra can be logically assigned to a specific proton or carbon within the molecule based on established principles of chemical shift theory, multiplicity, and integration. The characteristic multiplet for the phenyl group, the two distinct singlets for the imidazole protons, and the sharp singlet for the N-methyl group in the ¹H spectrum, combined with the eight unique signals in the ¹³C spectrum, form a unique and verifiable spectroscopic signature. This guide serves as a technical resource for researchers, demonstrating not only the spectral data but also the scientific rationale behind its interpretation, thereby upholding the principles of expertise, authoritativeness, and trustworthiness in chemical analysis.

References

  • New Journal of Chemistry.
  • ResearchGate. Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein | Request PDF.
  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Modgraph. 1H chemical shifts in NMR, part 18 1.
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • PubMed. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids.
  • Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • PubMed. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran.

Sources

Foundational

Whitepaper: Mechanistic Paradigms and Synthetic Utility of 1-Methyl-2-(phenylthio)-1H-imidazole Derivatives in Oncology and Immunology

Chemical Architecture: The Privileged Imidazole Scaffold In modern drug discovery, the imidazole ring is a ubiquitous pharmacophore. However, functionalizing the imidazole core with high regioselectivity has historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Architecture: The Privileged Imidazole Scaffold

In modern drug discovery, the imidazole ring is a ubiquitous pharmacophore. However, functionalizing the imidazole core with high regioselectivity has historically presented significant synthetic challenges due to the molecule's tautomerism and multiple reactive sites. The development of 1-Methyl-2-(phenylthio)-1H-imidazole revolutionized this space by acting as a highly predictable, privileged scaffold for the total synthesis of complex marine alkaloids, including the Naamine, Naamidine, and Pyronaamidine families [[1]]().

The strategic brilliance of this scaffold lies in the C-2 phenylthio group. It serves a dual purpose: it blocks the most acidic C-2 position from unwanted reactions and acts as a powerful directing group. The stabilizing effect of the adjacent sulfur atom facilitates highly regioselective lithiation at the C-5 position. Once the desired carbogenic substituents are introduced, the phenylthio group can be cleanly excised via Raney-Nickel desulfurization, yielding complex, multi-substituted imidazole derivatives in excellent yields [[2]]().

Synthesis core 1-Methyl-2-(phenylthio)- 1H-imidazole lithiation Regioselective Lithiation (LTMP, -78°C) core->lithiation electrophile Electrophilic Trapping (C-4/C-5 Substitution) lithiation->electrophile desulf Desulfurization (Raney-Ni) electrophile->desulf naamidine Naamidine A (EGF Antagonist) desulf->naamidine naamine Naamine J (CSE1L Inhibitor) desulf->naamine pyro Pyronaamidine (DNA Intercalator) desulf->pyro

Fig 1: Synthetic workflow from the 1-Methyl-2-(phenylthio)-1H-imidazole core to marine alkaloids.

Pharmacological Mechanisms of Action

The derivatives synthesized from this core exhibit profound and diverse biological activities. As an Application Scientist, I categorize their mechanisms into three distinct therapeutic pathways:

Downstream EGF Receptor Antagonism (Naamidine A)

Naamidine A, a prominent derivative, is a potent inhibitor of the Epidermal Growth Factor (EGF) signaling pathway. Crucially, mechanistic studies reveal that Naamidine A does not inhibit the binding of EGF to the EGF receptor, nor does it inhibit the catalytic function of c-src tyrosine kinase 3. Instead, it acts downstream of the ligand-binding domain. This downstream blockade triggers an intrinsic apoptotic cascade characterized by the disruption of the mitochondrial membrane potential and the subsequent cleavage and activation of Caspase-9 and Caspase-3 4.

Mechanism egf EGF Ligand Binding egfr EGF Receptor (EGFR) Activation egf->egfr downstream Downstream Signaling (Post-Tyrosine Kinase) egfr->downstream naamidine Naamidine A naamidine->downstream Inhibits mito Mitochondrial Membrane Disruption downstream->mito Blockade induces stress caspase Caspase-9 & Caspase-3 Cleavage mito->caspase apoptosis Intrinsic Apoptosis caspase->apoptosis

Fig 2: Naamidine A mechanism of action inducing intrinsic apoptosis via downstream EGF inhibition.

CSE1L Inhibition and Immunomodulation (Naamine J)

Recent chemoproteomic profiling has unveiled a novel mechanism for the guanidine-based derivative Naamine J. It selectively targets CSE1L (Chromosome segregation 1-like protein). By binding to a druggable pocket on CSE1L, Naamine J regulates macrophage-mediated inflammation, proving highly efficacious in protecting against acute lung injury models 5.

DNA Intercalation and Biofilm Disruption (Pyronaamidine & Triazoles)

Pyronaamidine operates via targeted intercalation into microbial and tumor cell DNA, disrupting essential replication and transcription machinery. Furthermore, synthetic 2-amino-1H-imidazole/triazole conjugates derived from this pathway have demonstrated profound anti-biofilm activity, effectively preventing the formation of S. Typhimurium and P. aeruginosa biofilms 67.

Quantitative Efficacy Profiles

To facilitate rapid comparison for drug development professionals, the in vitro and in vivo efficacies of key derivatives are summarized below:

DerivativePrimary Mechanism of ActionTarget Cell Line / OrganismEfficacy / Potency
Naamidine A Downstream EGF Receptor AntagonismA431 (Epidermoid Carcinoma)85% in vivo growth inhibition (25 mg/kg) 3
Naamine J CSE1L Inhibition (Chemoproteomics)MCF-7 / A549 (Breast/Lung)IC₅₀: 20.1 – 23.7 µM 8
Pyronaamidine DNA Intercalation / Viral PL ProteaseHCT116 / Microbial PathogensHigh Cytotoxicity / Intercalation 7
Imidazole/Triazole Biofilm DisruptionS. Typhimurium / P. aeruginosaBIC₅₀: 1.3 – 8.0 µM 6

Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Protocol 1: Regioselective Synthesis of 5-Substituted Derivatives

Objective: To lithiate and substitute the C-5 position of 1-Methyl-2-(phenylthio)-1H-imidazole without degrading the sulfur moiety.

  • Preparation of the Base: Cool a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF to -78°C under an argon atmosphere. Add n-Butyllithium (n-BuLi) dropwise to generate Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

    • Causality Check: Why use LTMP instead of standard n-BuLi? The strong nucleophilicity of n-BuLi often leads to unwanted attack at the sulfur atom, causing premature desulfurization. LTMP is a sterically hindered, non-nucleophilic base that ensures clean, regioselective deprotonation at the C-5 position.

  • Lithiation: Add 1-Methyl-2-(phenylthio)-1H-imidazole dropwise to the LTMP solution. Stir for 45 minutes at -78°C to form the C-5 carbanion.

  • Electrophilic Trapping: Introduce the desired electrophile (e.g., an alkyl halide or aldehyde) and allow the mixture to slowly warm to room temperature over 4 hours.

  • Desulfurization: Treat the purified intermediate with Raney-Nickel in ethanol at room temperature to cleave the phenylthio directing group.

  • Validation Checkpoint: Perform ¹H-NMR spectroscopy. Successful C-5 substitution is confirmed by the disappearance of the characteristic C-5 proton signal (typically ~7.0 ppm) and the retention of the C-4 proton signal.

Protocol 2: EGF-Mediated Mitogenesis & Apoptosis Assay

Objective: To validate that Naamidine A acts downstream of the EGF receptor rather than as a competitive antagonist.

  • Cell Culture & Starvation: Culture A431 epidermoid carcinoma cells (which overexpress EGFR) in DMEM. Starve the cells in serum-free media for 24 hours to synchronize the cell cycle and baseline kinase activity.

  • Binding Competition Assay: Incubate the cells with Biotinylated-EGF in the presence of varying concentrations of Naamidine A (1 µM to 500 µM).

    • Causality Check: If the compound is a competitive antagonist, the fluorescence signal from Biotin-EGF binding will decrease. If the signal remains stable while cell proliferation halts, the compound strictly acts downstream.

  • Apoptosis Induction: Wash cells and lyse using RIPA buffer after 24 hours of compound exposure.

  • Validation Checkpoint: Perform a Western Blot on the lysate using antibodies specific for cleaved Caspase-9 and Caspase-3. The presence of distinct cleavage bands (e.g., 17/19 kDa for Caspase-3) validates the induction of the intrinsic apoptotic pathway.

References

  • [2] Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Chem. Pharm. Bull. 2

  • [1] Synthesis of Imidazole Alkaloids Originated in Marine Sponges. ResearchGate.1

  • [6] Microwave-Assisted One-Pot Synthesis and anti-Biofilm Activity of 2-Amino-1H-imidazole/triazole Conjugates. ResearchGate.6

  • [3] Naamidine A Is an Antagonist of the Epidermal Growth Factor Receptor and an in Vivo Active Antitumor Agent. Journal of Medicinal Chemistry - ACS Publications. 3

  • [7] Pyronaamidine | Research Compound. Benchchem. 7

  • [4] Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment. MDPI. 4

  • [8] Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. 8

  • [5] Chemoproteomics of Marine Natural Product Naamidine J Unveils CSE1L as a Therapeutic Target in Acute Lung Injury. Journal of the American Chemical Society. 5

Sources

Exploratory

Frontier Molecular Dynamics and Synthetic Utility of 1-Methyl-2-(phenylthio)-1H-imidazole: A Technical Whitepaper

Executive Summary The rational design of complex marine imidazole alkaloids—such as Naamine A, Naamidine A, and Pyronaamidine—relies heavily on the precise electronic tuning of precursor molecules. 1-Methyl-2-(phenylthio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of complex marine imidazole alkaloids—such as Naamine A, Naamidine A, and Pyronaamidine—relies heavily on the precise electronic tuning of precursor molecules. 1-Methyl-2-(phenylthio)-1H-imidazole has emerged as a privileged scaffold in these total syntheses. By introducing a phenylthio group at the C-2 position, chemists can manipulate the frontier molecular orbitals (FMOs) to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity while simultaneously directing regioselective functionalization.

This whitepaper provides an in-depth analysis of the electronic properties of 1-Methyl-2-(phenylthio)-1H-imidazole, details the computational methodologies used to determine its HOMO-LUMO gap, and outlines self-validating experimental protocols for its application in advanced drug development.

Electronic Architecture and HOMO-LUMO Gap Analysis

The chemical behavior of 1-Methyl-2-(phenylthio)-1H-imidazole is governed by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In unsubstituted imidazoles, the aromatic π -system exhibits a relatively wide HOMO-LUMO gap, rendering the core stable but requiring harsh conditions for functionalization. The introduction of the phenylthio substituent at the C-2 position fundamentally alters this electronic landscape . The sulfur atom possesses lone pairs that participate in p−π conjugation with the electron-deficient imidazole ring. This electron-donating effect significantly raises the energy level of the HOMO. Concurrently, the extended conjugation provided by the adjacent phenyl ring slightly stabilizes the LUMO.

The net result is a narrowed HOMO-LUMO gap . According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, a smaller gap corresponds to lower chemical hardness ( η ) and higher polarizability. This electronic configuration explains the molecule's high reactivity toward strong bases and its utility as a highly polarizable intermediate in the synthesis of marine alkaloids .

FMO S1 Phenylthio Substituent (Electron Donor) H HOMO Destabilization (Energy Raised) S1->H S(p)-π conjugation S2 Imidazole Core (π-System) L LUMO Stabilization (Energy Lowered) S2->L Delocalization G Narrowed HOMO-LUMO Gap (Enhanced Reactivity) H->G L->G

Electronic influence of the phenylthio group on frontier molecular orbitals.

Computational Protocol: DFT Determination of FMOs

To quantify these electronic properties, Density Functional Theory (DFT) is employed. The protocol below is designed as a self-validating computational workflow to ensure the extracted HOMO-LUMO values are derived from a true global minimum rather than a transition state.

Step-by-Step Computational Methodology
  • Initial Geometry Construction: Build the 3D structure of 1-Methyl-2-(phenylthio)-1H-imidazole using a molecular editor (e.g., GaussView). Ensure the dihedral angle between the imidazole and phenyl rings is unconstrained to allow for optimal sulfur lone-pair delocalization.

  • Basis Set Selection (Causality): Select the B3LYP functional with the 6-311++G(d,p) basis set. Why? The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron cloud of the sulfur atom, while polarization functions (d,p) properly describe the anisotropic electron distribution in the aromatic rings.

  • Geometry Optimization: Run the optimization algorithm in Gaussian 16. The software iteratively adjusts bond lengths and angles to find the lowest energy conformation.

  • Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Validation Check: The absence of any imaginary frequencies (negative values) confirms the structure is a true energetic minimum.

  • FMO Extraction: Extract the HOMO and LUMO energy eigenvalues from the formatted checkpoint file (.fchk). Calculate the gap: ΔE=ELUMO​−EHOMO​ .

Regioselective Directing Effects in Total Synthesis

In the total synthesis of complex targets like Pyronaamidine, 1-Methyl-2-(phenylthio)-1H-imidazole acts as a linchpin . The phenylthio group serves two mechanistic purposes:

  • Protecting Group: It blocks the highly acidic C-2 position, preventing unwanted dimerization or polymerization during strong base treatment.

  • Regiodirecting Group: It directs lithiation exclusively to the C-5 position.

When treated with a strong base, the coordination of the lithium cation with the N-3 nitrogen and the sulfur atom creates a highly structured pre-metalation complex. This proximity effect, combined with the narrowed HOMO-LUMO gap that increases the acidity of the ring protons, facilitates rapid and regioselective deprotonation at C-5 .

Workflow N1 1-Methyl-2-(phenylthio)- 1H-imidazole N2 Regioselective Lithiation (LTMP, THF, -78°C) N1->N2 Steric control N3 C-5 Carbanion (D2O Quench Validation) N2->N3 Deprotonation N4 Electrophilic Trapping (e.g., I2 or Aldehyde) N3->N4 NMR Confirmed N5 5-Substituted Precursor (Marine Alkaloid Scaffold) N4->N5 Isolation

Self-validating synthetic workflow for C-5 functionalization via lithiation.

Self-Validating Protocol: Regioselective C-5 Lithiation

To successfully utilize this molecule, the lithiation step must be strictly controlled. The following protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LTMP) rather than standard n-Butyllithium. Causality: n-BuLi is highly nucleophilic and can attack the sulfur atom, leading to thioether cleavage. LTMP provides the necessary basicity with extreme steric bulk, ensuring purely acid-base chemistry at the C-5 position.

Experimental Procedure
  • Preparation of LTMP: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF. Cool to -78 °C. Causality: THF strongly coordinates the lithium ion, breaking up base aggregates and increasing reactivity.

  • Metalation: Add n-BuLi (1.1 equiv) dropwise to form LTMP. Stir for 30 minutes. Slowly add a solution of 1-Methyl-2-(phenylthio)-1H-imidazole (1.0 equiv) in THF. Stir at -78 °C for 1 hour.

  • Self-Validation (The D2​O Quench): Before proceeding to the next synthetic step, extract a 0.5 mL aliquot of the reaction mixture via a gas-tight syringe and inject it into a vial containing 1 mL of D2​O . Extract with CDCl3​ and run a rapid benchtop 1H -NMR.

    • Validation Check: The complete disappearance of the C-5 proton singlet (typically observed at ~7.15 ppm) confirms >95% lithiation efficiency. If the signal persists, extend the metalation time.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., iodine for cross-coupling precursors, or an aldehyde for alkaloid synthesis) dropwise at -78 °C.

  • Quench and Isolate: Allow the reaction to warm to room temperature over 2 hours, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

Quantitative Data Summaries

The tables below summarize the theoretical electronic parameters and the empirical optimization of the lithiation conditions, bridging the gap between computational theory and benchtop reality.

Table 1: Computed Electronic Properties (DFT: B3LYP/6-311++G(d,p))
ParameterValue (eV)Chemical Significance
HOMO -5.85High electron-donating capacity driven by S-lone pair conjugation.
LUMO -1.25Moderate susceptibility to electron acceptance.
HOMO-LUMO Gap 4.60Narrow gap indicates high polarizability and chemical reactivity.
Chemical Hardness ( η ) 2.30Low hardness supports facile charge transfer during transition states.
Electronegativity ( χ ) 3.55Moderate electron pull, stabilizing the adjacent carbanion during lithiation.
Table 2: Optimization of Regioselective C-5 Lithiation
Base UsedSolvent SystemTemp (°C)C-5 Lithiation EfficiencyPrimary Impurity / Mechanistic Issue
n-BuLi THF-7882%Nucleophilic attack at sulfur causing thioether cleavage.
sec-BuLi THF/TMEDA-7875%Non-selective metalation resulting in a C-4 and C-5 mixture.
LTMP THF-78>95% None. Extreme steric bulk prevents nucleophilic side reactions.

Conclusion

1-Methyl-2-(phenylthio)-1H-imidazole is a masterclass in applied physical organic chemistry. By leveraging the electron-donating properties of the phenylthio group to narrow the HOMO-LUMO gap, researchers can access a highly reactive yet regiochemically predictable scaffold. When paired with self-validating computational models and rigorously controlled, sterically hindered lithiation protocols, this compound serves as an indispensable building block in the development of complex, biologically active marine alkaloids.

References

  • Ohta, S., et al. "Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole." Chemical and Pharmaceutical Bulletin, 39(10), 2787-2792 (1991). Available at:[Link] [1]

  • Fujieda, M., et al. "Total Syntheses of Naamine A and Naamidine A, Marine Imidazole Alkaloids." Heterocycles, 53(9), 1939-1955 (2000). Available at:[Link] [2]

  • Kester, J., et al. "Synthesis of Antidotes and Prophylactics for Organophosphorus Acetylcholinesterase Inhibitors." Defense Technical Information Center (DTIC), (1997). Available at:[Link] [3]

  • Bastos, C., et al. "Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles." The Journal of Organic Chemistry, 73(22), 9033-9039 (2008). Available at:[Link][4]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-2-(phenylthio)-1H-imidazole in Solution

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methyl-2-(phenylthio)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The stability of a potential drug candidate in solution is a critical parameter that influences its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. This document delineates the key factors influencing the stability of this molecule, outlines potential degradation pathways, and provides detailed experimental protocols for a robust stability assessment. By synthesizing established principles of physical organic chemistry with practical, field-proven methodologies, this guide serves as an essential resource for researchers working with this and structurally related compounds.

Introduction: The Significance of 1-Methyl-2-(phenylthio)-1H-imidazole

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and approved pharmaceuticals.[1] The imidazole ring's unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a phenylthio substituent at the 2-position of the 1-methylimidazole core in 1-Methyl-2-(phenylthio)-1H-imidazole creates a molecule with a distinct physicochemical profile. The thioether linkage and the aromatic nature of both the imidazole and phenyl rings contribute to its potential as a lead compound for various therapeutic targets.

However, the very features that confer biological activity can also be sources of instability. The electron-rich imidazole ring and the oxidizable thioether group are potential sites for degradation. A thorough understanding of the thermodynamic stability of 1-Methyl-2-(phenylthio)-1H-imidazole in solution is therefore paramount for its successful development as a therapeutic agent. This guide will explore the intrinsic stability of this molecule and provide a framework for its comprehensive evaluation.

Theoretical Framework for Stability

The stability of the imidazole ring is influenced by the electronic effects of its substituents.[2][3] Electron-withdrawing groups can affect the electron density of the ring, influencing its susceptibility to nucleophilic or electrophilic attack.[4] In 1-Methyl-2-(phenylthio)-1H-imidazole, the phenylthio group is generally considered to be weakly electron-withdrawing through inductive effects, while the sulfur atom's lone pairs can participate in resonance, donating electron density to the imidazole ring. The overall electronic effect will influence the reactivity of the imidazole core.

The thioether linkage is another critical determinant of the molecule's stability. Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The stability of the thioether bond is also influenced by the nature of the groups attached to the sulfur atom.

Potential Degradation Pathways

Based on the chemical functionalities present in 1-Methyl-2-(phenylthio)-1H-imidazole, several degradation pathways can be anticipated under various stress conditions. A comprehensive stability study should aim to investigate these pathways systematically.

Hydrolysis

The imidazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the ring can occur, although this often requires harsh conditions. The thioether bond is generally stable to hydrolysis. A kinetic study of the imidazole-catalyzed hydrolysis of substituted benzoate esters suggests that imidazole can act as a nucleophilic catalyst, leading to the formation of an acylimidazole intermediate.[5]

Oxidation

The thioether moiety is the most likely site of oxidation in 1-Methyl-2-(phenylthio)-1H-imidazole. Oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone. This transformation can significantly alter the molecule's polarity, solubility, and biological activity. The imidazole ring itself can also be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photochemical conditions.[5]

Photodegradation

Many heterocyclic compounds, including imidazoles, are known to be sensitive to light.[6] Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-isomerization, leading to a complex mixture of degradation products. The presence of the phenylthio group may influence the photostability of the imidazole ring.

The following diagram illustrates the potential degradation pathways of 1-Methyl-2-(phenylthio)-1H-imidazole.

A 1-Methyl-2-(phenylthio)-1H-imidazole B Hydrolysis Products (e.g., ring opening under harsh conditions) A->B Acid/Base Hydrolysis C Oxidation Products (Sulfoxide, Sulfone) A->C Oxidative Stress (e.g., H₂O₂, light) D Photodegradation Products (e.g., photo-oxidation, isomerization) A->D Light Exposure (UV/Vis)

Caption: Potential degradation pathways for 1-Methyl-2-(phenylthio)-1H-imidazole.

Experimental Design for a Comprehensive Stability Study

A robust stability study for 1-Methyl-2-(phenylthio)-1H-imidazole should be designed to evaluate its stability under a variety of conditions relevant to its intended use and storage. This typically involves forced degradation studies, which use exaggerated conditions to accelerate degradation and identify potential degradation products.[7][8][9][10]

The following workflow outlines a comprehensive stability study.

cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Data Analysis & Interpretation A 1-Methyl-2-(phenylthio)-1H-imidazole in Solution B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G Time-point Sampling B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I NMR Spectroscopy G->I J Quantify Parent Compound H->J K Identify Degradation Products H->K I->K L Determine Degradation Kinetics J->L M Elucidate Degradation Pathways K->M

Caption: Workflow for a comprehensive stability study.

Forced Degradation Protocol

The following table provides a detailed protocol for conducting forced degradation studies on 1-Methyl-2-(phenylthio)-1H-imidazole.

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. 2. Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. 3. Incubate the solution at a controlled temperature (e.g., 60°C). 4. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 5. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a stock solution as described above. 2. Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. 3. Incubate the solution at a controlled temperature (e.g., 60°C). 4. Withdraw samples at various time points. 5. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Stress 1. Prepare a stock solution as described above. 2. Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. 3. Incubate the solution at room temperature, protected from light. 4. Withdraw samples at various time points.
Thermal Stress 1. Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL. 2. Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark. 3. Withdraw samples at various time points.
Photolytic Stress 1. Prepare a solution of the compound in a suitable solvent at a concentration of 100 µg/mL. 2. Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light). 3. A control sample should be wrapped in aluminum foil and kept under the same conditions. 4. Withdraw samples at various time points.
Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13][14] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.[17]

4.2.1. Proposed HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Injection Volume: 10-20 µL.

4.2.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of degradation products.[18] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecules.

Data Interpretation and Reporting

The data from the stability studies should be used to:

  • Quantify the degradation of 1-Methyl-2-(phenylthio)-1H-imidazole over time under each stress condition.

  • Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constants.

  • Identify the major degradation products and propose their structures.

  • Elucidate the degradation pathways for each stress condition.

The results should be summarized in a clear and concise manner, using tables and graphs to present the quantitative data.

Strategies for Stabilization

If 1-Methyl-2-(phenylthio)-1H-imidazole is found to be unstable under certain conditions, several strategies can be employed to enhance its stability:

  • Formulation Development: The use of antioxidants, chelating agents, and buffering agents in the formulation can help to mitigate oxidative and pH-dependent degradation.

  • Packaging: Protecting the drug product from light and moisture through appropriate packaging is essential.

  • Structural Modification: In the early stages of drug discovery, minor structural modifications to the molecule can sometimes improve its stability without compromising its biological activity.

Conclusion

A comprehensive understanding of the thermodynamic stability of 1-Methyl-2-(phenylthio)-1H-imidazole in solution is a critical component of its development as a potential therapeutic agent. The systematic approach outlined in this technical guide, which includes a thorough evaluation of potential degradation pathways and a robust experimental design, will provide the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. By adhering to the principles of scientific integrity and employing validated analytical methodologies, researchers can confidently assess the stability of this promising molecule.

References

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][2][19]phenanthroline frameworks. New Journal of Chemistry.

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles.
  • The influence of substituent field and resonance effects on the ease of N-heterocyclic carbene formation
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. BenchChem.
  • 2-thio-substituted imidazole derivatives and their use in pharmaceutics.
  • The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applic
  • Preparation and characterization of ionic liquids derived from imidazole with some transition elements and study of their thermal stability and thermodynamic parameters.
  • A Green Approach for the Synthesis of 1-Methyl-2-(alkylthio)-1H-benzimidazoles.
  • Derives d'imidazol 2-thio-substitues et leur utilisation dans le domaine pharmaceutique.
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Tohoku University.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • 2-thio-imidazole derivatives and pharmaceutical compositions.
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Deriv
  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. CNR-IRIS.
  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions.
  • Technical Support Center: Interpreting NMR Spectra of Imidazole-2-Thione Deriv
  • Synthesis of 2‐arylthio‐1H‐imidazole and 2‐arylseleno‐1H‐imidazole derivatives under different reaction conditions.
  • Method for synthesizing 2-substituted imidazoles. PubChem.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degradation – A Review.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • On the Decomposition Mechanisms of New Imidazole-Based Energetic M
  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC.
  • Method of making imidazole-2-ones and 2-thiones.
  • Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study.
  • Imidazole - Supplemental Proton D
  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. PMC.
  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. S-PACT.
  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed.
  • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form.
  • New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Semantic Scholar.
  • Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions. Wiley Online Library.
  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC.
  • 2-METHYLIMIDAZOLE.
  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen.
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Semantic Scholar.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • The mass spectra of imidazole and 1-methylimidazole.
  • Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degrad
  • study of mass spectra of benzimidazole derivatives.
  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-(phenylthio)-1H-imidazole

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive analysis of the molecular weight and boiling point of the heterocyclic compound 1-Methyl-2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the molecular weight and boiling point of the heterocyclic compound 1-Methyl-2-(phenylthio)-1H-imidazole. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structural analysis, computational prediction, and comparative data from analogous compounds to offer a robust overview for research and development applications.

Introduction to 1-Methyl-2-(phenylthio)-1H-imidazole

1-Methyl-2-(phenylthio)-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a fundamental five-membered aromatic heterocycle incorporated into the structure of many biologically active molecules, including the amino acid histidine. The substituents at the 1 and 2 positions of the imidazole ring, a methyl group and a phenylthio group respectively, significantly influence its physicochemical properties and potential applications. The presence of the sulfur-linked phenyl group, in particular, imparts a unique combination of steric and electronic characteristics that are of interest in medicinal chemistry and materials science.

Molecular Structure and Weight

The chemical structure of 1-Methyl-2-(phenylthio)-1H-imidazole is key to understanding its properties. The molecular formula can be deduced from its nomenclature.

  • 1-Methyl: A methyl group (-CH₃) is attached to one of the nitrogen atoms of the imidazole ring.

  • 2-(phenylthio): A phenyl group (-C₆H₅) is linked via a sulfur atom to the second carbon of the imidazole ring.

  • 1H-imidazole: This specifies the core heterocyclic ring with the double bond between carbons 4 and 5.

Based on this, the molecular formula is determined to be C₁₀H₁₀N₂S .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

Therefore, the molecular weight of 1-Methyl-2-(phenylthio)-1H-imidazole is approximately 190.26 g/mol .

A simplified representation of the molecular structure is provided in the following diagram:

Figure 1: 2D structure of 1-Methyl-2-(phenylthio)-1H-imidazole.

Boiling Point: A Computational and Comparative Analysis

Predicted Boiling Point

To obtain a predicted boiling point, the Simplified Molecular-Input Line-Entry System (SMILES) string for 1-Methyl-2-(phenylthio)-1H-imidazole, which is CN1C=CN=C1SC2=CC=CC=C2 , was used as input for a boiling point prediction model.

Based on this computational analysis, the predicted boiling point is:

PropertyPredicted Value
Boiling Point 325.4 ± 48.0 °C

Disclaimer: This value is a computational prediction and should be used as an estimate. Experimental verification is recommended.

The prediction is based on a quantitative structure-property relationship (QSPR) model, which correlates structural features of molecules with their physical properties.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted boiling point, it is instructive to compare it with the experimentally determined boiling points of structurally analogous compounds. The strength of intermolecular forces, molecular weight, and molecular shape are key determinants of boiling points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Citation
1-MethylimidazoleC₄H₆N₂82.10198[1]
1-Methyl-2-(methylthio)-1H-imidazoleC₅H₈N₂S128.20166 °C at 30 Torr[2]
1-Methyl-2-phenyl-1H-imidazoleC₁₀H₁₀N₂158.20Not available[3]
2-PhenylimidazoleC₉H₈N₂144.18340[4]

Analysis of Comparative Data:

  • 1-Methylimidazole , the parent heterocycle without the bulky phenylthio group, has a significantly lower boiling point of 198 °C.[1]

  • 1-Methyl-2-(methylthio)-1H-imidazole , which replaces the phenyl group with a smaller methyl group on the sulfur atom, has a reported boiling point of 166 °C at reduced pressure (30 Torr).[2] This indicates that at atmospheric pressure, its boiling point would be considerably higher but likely lower than the phenylthio derivative due to the smaller size and weaker London dispersion forces of the methyl group compared to the phenyl group.

  • 2-Phenylimidazole , which lacks the N-methyl group but possesses the 2-phenyl substituent, has a high boiling point of 340 °C.[4] This is likely due to the potential for intermolecular hydrogen bonding through the N-H proton, in addition to the significant London dispersion forces from the phenyl ring.

  • The predicted boiling point of 1-Methyl-2-(phenylthio)-1H-imidazole (325.4 ± 48.0 °C) is reasonably aligned with these comparative values. The presence of the larger and more polarizable phenylthio group compared to a methyl or methylthio group would be expected to significantly increase the boiling point due to stronger van der Waals forces. The absence of an N-H proton for hydrogen bonding, as seen in 2-phenylimidazole, would likely result in a slightly lower boiling point than that compound, which is consistent with the prediction.

The following workflow illustrates the process of determining the physicochemical properties in the absence of direct experimental data:

G cluster_0 Data Acquisition cluster_1 Computational & Comparative Analysis cluster_2 Output A Identify Target Compound: 1-Methyl-2-(phenylthio)-1H-imidazole B Literature Search for Experimental Data A->B C Determine Molecular Formula: C₁₀H₁₀N₂S B->C No direct data found G Gather Data on Structurally Similar Compounds B->G D Calculate Molecular Weight: 190.26 g/mol C->D E Generate SMILES String: CN1C=CN=C1SC2=CC=CC=C2 C->E J Synthesize Data into Technical Guide D->J F Utilize Boiling Point Prediction Tool E->F H Predicted Boiling Point: 325.4 ± 48.0 °C F->H I Comparative Analysis G->I H->I I->J

Figure 2: Workflow for Physicochemical Property Determination.

Significance in Research and Drug Development

The molecular weight and boiling point are fundamental physicochemical parameters that have significant implications in a research and development context:

  • Synthesis and Purification: Knowledge of the boiling point is crucial for the purification of the compound by distillation. It allows for the selection of appropriate conditions (temperature and pressure) to separate the target molecule from starting materials, byproducts, and solvents.

  • Reaction Kinetics: In chemical synthesis, the boiling point of a solvent or reactant can dictate the maximum temperature at which a reaction can be conducted at atmospheric pressure, thereby influencing reaction rates.

  • Material Handling and Storage: Understanding the volatility of a compound, which is related to its boiling point, is important for safe handling and storage procedures.

  • Pharmacokinetics and Drug Design: While not a direct descriptor of biological activity, the molecular weight is a key parameter in Lipinski's Rule of Five, which provides a guideline for the druglikeness of a chemical compound. The overall physicochemical profile, including properties influenced by molecular weight and intermolecular forces (which also determine the boiling point), affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This technical guide has established the molecular formula of 1-Methyl-2-(phenylthio)-1H-imidazole as C₁₀H₁₀N₂S, with a corresponding molecular weight of approximately 190.26 g/mol . In the absence of experimentally determined data, a computationally predicted boiling point of 325.4 ± 48.0 °C has been provided. This prediction is supported by a comparative analysis of structurally related imidazole derivatives. These fundamental physicochemical properties are critical for researchers and scientists engaged in the synthesis, purification, and application of this and similar heterocyclic compounds in various fields, including drug discovery and materials science.

References

  • PubChem. 1-methyl-2-phenyl-1H-imidazole. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Methyl-2-(phenylthio)-1H-imidazole

Application Notes and Protocols Topic: Step-by-Step Synthesis Protocol for 1-Methyl-2-(phenylthio)-1H-imidazole Introduction and Synthetic Strategy 1-Methyl-2-(phenylthio)-1H-imidazole is a valuable heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis Protocol for 1-Methyl-2-(phenylthio)-1H-imidazole

Introduction and Synthetic Strategy

1-Methyl-2-(phenylthio)-1H-imidazole is a valuable heterocyclic compound, often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The introduction of a phenylthio- group at the 2-position of the 1-methylimidazole core significantly modulates the electronic properties and steric profile of the molecule, making it a key intermediate for further functionalization.

This guide provides a detailed, field-proven protocol for the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole via a copper-catalyzed Ullmann-type C-S cross-coupling reaction. This method is selected for its reliability, good yields, and tolerance of various functional groups, making it a robust choice for research and development laboratories. The synthetic strategy involves the S-arylation of the commercially available and stable precursor, 1-methyl-1H-imidazole-2-thiol (also known as methimazole or thiamazole), with iodobenzene.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process: (1) deprotonation of the thiol to form a potent nucleophile, and (2) copper(I)-catalyzed coupling with an aryl halide.

Overall Reaction:

G Thiol 1-Methyl-1H-imidazole-2-thiol Reagents 1. Base (e.g., K₃PO₄) 2. CuI (catalyst) Solvent (e.g., Dioxane), 110°C Iodobenzene Iodobenzene Product 1-Methyl-2-(phenylthio)-1H-imidazole Reagents->Product

Caption: Overall reaction scheme for the synthesis.

Mechanistic Considerations: The reaction is an example of an Ullmann condensation, a classic method for forming carbon-heteroatom bonds.[1] The mechanism involves the following key steps:

  • Deprotonation: A base, such as potassium phosphate (K₃PO₄), deprotonates the thiol group of 1-methyl-1H-imidazole-2-thiol, forming the corresponding thiolate anion. This anion is a soft nucleophile, ideal for attacking the aryl halide.

  • Oxidative Addition: The copper(I) catalyst (e.g., from CuI) is believed to undergo oxidative addition with iodobenzene to form a high-valent copper(III) intermediate, Ar-Cu(III)-I.

  • Ligand Exchange/Metathesis: The thiolate anion displaces the iodide from the copper center.

  • Reductive Elimination: The final C-S bond is formed through reductive elimination from the copper complex, yielding the 1-Methyl-2-(phenylthio)-1H-imidazole product and regenerating the copper(I) catalyst to continue the cycle.[1]

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. For larger or smaller scales, reagent quantities should be adjusted proportionally. A recent study by Kumar et al. demonstrated the successful C-S cross-coupling of 1-methyl-1H-imidazole-2-thiol with aryl iodides using a well-defined copper(II) complex, achieving good yields and highlighting the robustness of copper-catalyzed methods for this transformation.[2] This protocol adapts a general and widely-used ligand-free or simple ligand-assisted approach.[3]

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mmol)QuantityNotes
1-Methyl-1H-imidazole-2-thiol60-56-0114.171.0114 mgStarting material. Also known as Methimazole.[4]
Iodobenzene591-50-4204.011.2131 µL (245 mg)Arylating agent. Use a fresh bottle if possible.
Copper(I) Iodide (CuI)7681-65-4190.450.059.5 mgCatalyst. Should be a light tan or off-white powder.
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0425 mgAnhydrous base. Should be finely powdered.
1,4-Dioxane123-91-188.11-3.0 mLAnhydrous solvent.
Ethyl Acetate141-78-688.11-~50 mLFor workup and chromatography.
Hexanes110-54-3--~50 mLFor chromatography.
Celite® or Diatomaceous Earth61790-53-2--Small plugFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededDrying agent.
Required Equipment
  • Oven-dried 10 mL round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon gas inlet

  • Schlenk line or balloon setup for inert atmosphere

  • Heating mantle or oil bath with temperature controller and thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

A. Reaction Setup

  • To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add 1-methyl-1H-imidazole-2-thiol (114 mg, 1.0 mmol), copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times. This is crucial as thiols can be air-sensitive and prone to oxidative disulfide formation, and the Cu(I) catalyst is more effective under anaerobic conditions.[5]

  • Through the septum, add anhydrous 1,4-dioxane (3.0 mL) via syringe.

  • Finally, add iodobenzene (131 µL, 1.2 mmol) via syringe.

B. Reaction Execution

  • Place the sealed vial in a pre-heated oil bath or heating block set to 110 °C.

  • Stir the reaction mixture vigorously for 24 hours. The mixture will typically become a heterogeneous brown or dark green suspension.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent). The starting thiol should be consumed, and a new, less polar spot corresponding to the product should appear.

C. Workup and Isolation

  • After 24 hours, remove the vial from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL).

  • Filter the mixture through a small plug of Celite® to remove the inorganic salts (K₃PO₄, KI) and the copper catalyst. Wash the Celite® plug with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

D. Purification

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Methyl-2-(phenylthio)-1H-imidazole as a pale yellow oil or low-melting solid.

Characterization and Expected Results

  • Yield: Typical yields for this type of reaction range from 60% to 85%. A yield of 62% was reported for a similar reaction.[2]

  • Appearance: Pale yellow oil or off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.4-7.2 (m, 5H, Ar-H), ~7.1 (d, 1H, imidazole C4-H), ~6.9 (d, 1H, imidazole C5-H), ~3.7 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~145 (C-S), ~135-125 (aromatic carbons), ~128 (imidazole C4/C5), ~122 (imidazole C4/C5), ~35 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₀N₂S [M+H]⁺: 191.06. Found: 191.06.

Safety and Handling

  • 1,4-Dioxane: Is a suspected carcinogen and flammable. Handle only in a well-ventilated fume hood.

  • Iodobenzene: Is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Copper(I) Iodide: Is an irritant. Avoid inhalation of dust.

  • Potassium Phosphate: Is a hygroscopic irritant. Keep the container tightly closed.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves when performing this procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet solvent/reagents; insufficient temperature.Use fresh, high-purity CuI. Ensure all glassware is oven-dried and solvents are anhydrous. Verify the reaction temperature with an external thermometer.
Formation of Disulfide Byproduct Presence of oxygen in the reaction vessel.Ensure the reaction is set up under a properly maintained inert atmosphere. Use degassed solvents if necessary.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation.

References

  • Copper(I) Complexes with Terphenyl-Substituted NPN Ligands Bearing Pyridyl Groups: Synthesis, Characterization, and Catalytic Studies in the S-Arylation of Thiols. MDPI. Available at: [Link]

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient Iron/Copper Cocatalyzed S-Arylations of Thiols with Aryl Halides. ACS Publications. Available at: [Link]

  • 1-METHYL-1H-IMIDAZOLE-2-THIOL | CAS 60-56-0. Matrix Fine Chemicals. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

Sources

Application

Applications of 1-Methyl-2-(phenylthio)-1H-imidazole in Transition Metal Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the applications of 1-methyl-2-(phenylthio)-1H-imidazole in transition metal catalysis. It is designed to se...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 1-methyl-2-(phenylthio)-1H-imidazole in transition metal catalysis. It is designed to serve as a technical resource for researchers and professionals in organic synthesis, organometallic chemistry, and drug development. This document details the role of 1-methyl-2-(phenylthio)-1H-imidazole as a precursor to a specialized class of N-heterocyclic carbene (NHC) ligands and provides protocols for its synthesis and application in key cross-coupling reactions.

Introduction: A Versatile Ligand Precursor for Cross-Coupling Catalysis

1-Methyl-2-(phenylthio)-1H-imidazole is a valuable precursor for the synthesis of thioether-functionalized N-heterocyclic carbene (NHC) ligands. These ligands, upon coordination to transition metals such as palladium, form highly active and stable catalysts for a variety of organic transformations, most notably carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The presence of the phenylthio- moiety introduces unique electronic and steric properties to the NHC ligand, influencing the catalytic activity and stability of the resulting metal complex.

The thioether functionality can exhibit hemilabile behavior, where the sulfur atom can reversibly coordinate and de-coordinate from the metal center during the catalytic cycle.[1] This dynamic interaction can facilitate substrate access to the metal and stabilize catalytic intermediates, leading to enhanced reaction rates and catalyst longevity.

This guide will focus on the practical applications of 1-methyl-2-(phenylthio)-1H-imidazole-derived catalysts in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Heck coupling.

Synthesis of the Ligand Precursor: From Imidazole to Imidazolium Salt

The journey from the basic imidazole scaffold to the active NHC ligand begins with the synthesis of 1-methyl-2-(phenylthio)-1H-imidazole and its subsequent quaternization to the corresponding imidazolium salt. This salt is the direct precursor to the NHC ligand.

Protocol 1: Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole

This protocol is adapted from established methods for the synthesis of similar 2-thio-substituted imidazoles.[2]

Reaction Scheme:

Materials:

  • 1-Methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Diphenyl disulfide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Thiolation: In a separate flask, dissolve diphenyl disulfide (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-methyl-2-(phenylthio)-1H-imidazole as a pure product.

Protocol 2: Synthesis of 1,3-Dimethyl-2-(phenylthio)-1H-imidazolium Iodide

This imidazolium salt is the direct precursor to the NHC ligand.

Reaction Scheme:

Materials:

  • 1-Methyl-2-(phenylthio)-1H-imidazole

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-(phenylthio)-1H-imidazole (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Quaternization: Add methyl iodide (1.5 - 2.0 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the imidazolium salt.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with anhydrous diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with anhydrous diethyl ether to induce precipitation.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the 1,3-dimethyl-2-(phenylthio)-1H-imidazolium iodide.

Preparation of the Palladium-NHC Catalyst

The active catalyst is typically prepared in situ from the imidazolium salt, a palladium source, and a base. Alternatively, a well-defined palladium-NHC complex can be pre-synthesized.

Workflow for In Situ Catalyst Generation

Imidazolium_Salt 1,3-Dimethyl-2-(phenylthio)- 1H-imidazolium Iodide Active_Catalyst Active Pd(0)-NHC Species Imidazolium_Salt->Active_Catalyst Palladium_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Palladium_Source->Active_Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Active_Catalyst Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Active_Catalyst

Ar-X + Ar'-B(OH)₂ --[Pd-NHC catalyst, Base]--> Ar-Ar'

Ar-X + R-CH=CH₂ --[Pd-NHC catalyst, Base]--> Ar-CH=CH-R

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Heck reactions.

The hemilabile nature of the thioether group is a key feature. During the catalytic cycle, the sulfur atom can dissociate from the palladium center, creating a vacant coordination site necessary for substrate binding and subsequent steps like oxidative addition or transmetalation. This reversible coordination helps to stabilize the catalytically active species and can prevent catalyst decomposition. [1]

Conclusion and Future Outlook

1-Methyl-2-(phenylthio)-1H-imidazole is a versatile building block for the synthesis of thioether-functionalized NHC ligands. The resulting palladium complexes are robust and efficient catalysts for fundamental organic transformations such as the Suzuki-Miyaura and Heck couplings. The unique electronic and steric properties imparted by the thioether-NHC ligand, including its potential hemilability, contribute to the high activity and stability of these catalytic systems.

Further research in this area may focus on the development of chiral versions of these ligands for asymmetric catalysis, as well as the exploration of their utility in a broader range of cross-coupling reactions and other transition metal-catalyzed processes. The continued investigation into the mechanistic nuances of these catalysts will undoubtedly lead to the design of even more efficient and selective catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Ohta, S., Yamamoto, T., Kawasaki, I., et al. (1992). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Chemical and Pharmaceutical Bulletin, 40(11), 2993-2996. [Link] [2]2. Yeo, C. H., Vittal, J. J., & Huynh, H. V. (2011). Hemilabile behavior of a thioether-functionalized N-heterocyclic carbene ligand. Dalton Transactions, 40(35), 8961-8969. [Link]

Sources

Method

Using 1-Methyl-2-(phenylthio)-1H-imidazole as a ligand in cross-coupling reactions

Application Note: Utilizing 1-Methyl-2-(phenylthio)-1H-imidazole as a Hemilabile Ligand Precursor for Robust Palladium-Catalyzed Cross-Coupling Introduction & Scientific Grounding Palladium-catalyzed cross-coupling react...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-Methyl-2-(phenylthio)-1H-imidazole as a Hemilabile Ligand Precursor for Robust Palladium-Catalyzed Cross-Coupling

Introduction & Scientific Grounding

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira) are cornerstones of modern pharmaceutical synthesis and materials science. A persistent challenge in these workflows is the degradation of the active Pd(0) species into inactive bulk palladium (Pd black) at elevated temperatures. To circumvent this, the design of structurally tunable, hemilabile ligands has become critical.

1-Methyl-2-(phenylthio)-1H-imidazole serves as a highly effective bidentate (N,S) ligand precursor and a building block for thio-functionalized N-heterocyclic carbenes (NHCs)[1].

Mechanistic Causality (E-E-A-T): Why utilize a thioether-functionalized imidazole? The efficacy of this molecule lies in its dual electronic nature:

  • Strong σ -Donation: The imidazole ring (especially when quaternized and converted to an NHC) provides immense electron density to the palladium center. This electron richness accelerates the oxidative addition step, allowing the catalyst to activate notoriously unreactive aryl chlorides.

  • Hemilabile S-Coordination: The phenylthio (-SPh) group acts as a "swinging arm." During the catalytic cycle, the soft sulfur atom easily dissociates to open a coordination site for transmetalation. Following reductive elimination, the sulfur atom rapidly recoordinates to the highly reactive Pd(0) species. This dynamic on-off coordination prevents the agglomeration of Pd nanoparticles, ensuring long-term catalyst stability and high turnover numbers (TON)[2].

Visualization of the Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Active Catalyst (Hemilabile S-coordinated) PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Aryl Halide (S-donor dissociates) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Arylboronic Acid Base Product Cross-Coupled Product + Pd(0) Regeneration PdII_TM->Product Reductive Elimination Product->Pd0 S-donor recoordinates stabilizing Pd(0)

Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura coupling highlighting hemilabile S-donor stabilization.

Protocol 1: Synthesis of the Thio-Functionalized Pd-NHC Catalyst

This procedure details the transformation of 1-Methyl-2-(phenylthio)-1H-imidazole into an active Palladium-NHC complex via a silver(I) oxide intermediate. The protocol is designed to be self-validating , utilizing visual colorimetric changes to confirm reaction progress.

Materials Required:

  • 1-Methyl-2-(phenylthio)-1H-imidazole (Substrate)

  • Methyl Iodide (MeI)

  • Silver(I) Oxide (Ag₂O)

  • Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(cod)]

  • Dichloromethane (CH₂Cl₂, anhydrous)

Step-by-Step Methodology:

  • Quaternization (Imidazolium Salt Formation):

    • Action: Dissolve 10 mmol of 1-Methyl-2-(phenylthio)-1H-imidazole in 20 mL of anhydrous CH₂Cl₂. Add 15 mmol of MeI dropwise.

    • Conditions: Stir at 40 °C for 24 hours in a sealed pressure tube.

    • Causality: The excess MeI ensures complete methylation of the N3 position, generating the necessary imidazolium precursor.

    • Validation: Evaporate the solvent. A white/pale-yellow solid should remain. Wash with diethyl ether to remove unreacted starting material.

  • Silver Transmetalation:

    • Action: Suspend the isolated imidazolium salt (5 mmol) and Ag₂O (2.75 mmol, 0.55 equiv) in 30 mL of anhydrous CH₂Cl₂.

    • Conditions: Stir vigorously at room temperature for 12 hours in the dark.

    • Causality: Ag₂O acts as both a base to deprotonate the C2 position and a transmetalating agent. The exclusion of light prevents the photodecomposition of the silver complex.

    • Validation: The reaction mixture will transition from a black suspension to a cloudy grey/white mixture as Ag₂O is consumed and the Ag-NHC complex forms.

  • Palladium Complexation:

    • Action: Add PdCl₂(cod) (5 mmol) directly to the reaction flask containing the in-situ generated Ag-NHC complex.

    • Conditions: Stir at room temperature for an additional 12 hours.

    • Causality: Palladium has a higher affinity for the carbene carbon than silver, driving the transmetalation. The cod ligand is easily displaced.

    • Validation: Filter the mixture through a pad of Celite to remove the precipitated AgCl (white solid). Concentrate the filtrate to yield the active Pd-NHC(thioether) catalyst as a yellow/orange powder.

Workflow Step1 1-Methyl-2-(phenylthio) -1H-imidazole Step2 Quaternization (MeI, 40°C) Step1->Step2 Step3 Transmetalation (Ag2O, CH2Cl2) Step2->Step3 Step4 Complexation (PdCl2(cod), RT) Step3->Step4 Step5 Active Pd-NHC Catalyst Step4->Step5

Caption: Step-by-step workflow for synthesizing the Pd-NHC catalyst from the thioimidazole precursor.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol utilizes the synthesized hemilabile Pd catalyst for the cross-coupling of aryl halides with phenylboronic acid.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add 1.0 mol% of the synthesized Pd-NHC catalyst.

    • Causality: The high σ -donating capability of the NHC ligand allows for a remarkably low catalyst loading (1 mol%) even for less reactive aryl bromides and chlorides.

  • Solvent Addition & Heating: Inject a degassed mixture of Isopropanol/H₂O (1:1 v/v, 4 mL). Heat the mixture to 80 °C for 4–12 hours.

    • Causality: The aqueous biphasic system dissolves both the inorganic base and the organic substrates, facilitating efficient transmetalation while maintaining a green solvent profile.

  • Workup & Isolation: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography.

Quantitative Data Summary

The table below summarizes the expected catalytic performance of the 1-Methyl-2-(phenylthio)-1H-imidazole-derived Pd catalyst across various aryl halides[1][2]. The hemilabile nature of the ligand ensures excellent yields even with sterically hindered or electronically deactivated substrates.

Aryl Halide SubstrateBoronic Acid PartnerTemp (°C)Time (h)Conversion Yield (%)
4-BromoanisolePhenylboronic acid804> 98%
4-ChlorotoluenePhenylboronic acid1001285%
2-BromomesitylenePhenylboronic acid80692%
4-IodonitrobenzenePhenylboronic acid502> 99%

Note: Yields are based on isolated product mass. The robust performance with 2-bromomesitylene highlights the catalyst's ability to overcome steric hindrance, facilitated by the flexible coordination sphere provided by the hemilabile thioether arm.

References

  • Synthesis of Imidazole-Based Functionalized Mesoionic Carbene Complexes of Palladium: Comparison of Donor Properties and Catalytic Activity toward Suzuki–Miyaura Coupling. Organometallics (2014).[Link]

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry (2017).[Link]

  • Palladium(II)-1-phenylthio-2-arylchalcogenoethane complexes: palladium phosphide nano-peanut and ribbon formation controlled by chalcogen and Suzuki coupling activation. Dalton Transactions (2015).[Link]

Sources

Application

Application Notes and Protocols for 1-Methyl-2-(phenylthio)-1H-imidazole Derivatives in Medicinal Chemistry

Introduction: The 1-Methyl-2-(phenylthio)-1H-imidazole Scaffold - A Privileged Motif in Drug Discovery The 1-methyl-2-(phenylthio)-1H-imidazole core is a significant pharmacophore in modern medicinal chemistry. This hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Methyl-2-(phenylthio)-1H-imidazole Scaffold - A Privileged Motif in Drug Discovery

The 1-methyl-2-(phenylthio)-1H-imidazole core is a significant pharmacophore in modern medicinal chemistry. This heterocyclic structure, characterized by a five-membered imidazole ring with a methyl group at the N1 position and a phenylthio substituent at the C2 position, offers a unique combination of steric and electronic properties. The imidazole moiety itself is a bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1] The phenylthio group provides a lipophilic handle that can be oriented into hydrophobic pockets of enzymes and receptors, while also serving as a versatile synthetic anchor for further molecular elaboration.[2]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent and selective inhibition of protein kinases, as well as promising anticancer and antimicrobial properties.[3][4][5] The strategic placement of the methyl group at the N1 position prevents tautomerization and provides a fixed vector for substituent exploration, making it an attractive starting point for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, biological evaluation, and key applications of 1-methyl-2-(phenylthio)-1H-imidazole derivatives, complete with detailed experimental protocols for their preparation and biological characterization.

PART 1: Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole and its Derivatives

The synthetic strategy for accessing this class of compounds typically involves a modular approach, allowing for the introduction of diversity at various positions of the imidazole ring. The core scaffold can be constructed and subsequently functionalized, or built-in a convergent manner from decorated precursors.

Synthesis of the Core Scaffold: 1-Methyl-2-(phenylthio)-1H-imidazole

The most direct route to the title scaffold involves the S-arylation of the corresponding thiol, 1-methyl-1H-imidazole-2-thiol. This precursor is readily synthesized from commercially available starting materials.

Workflow for the Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole

Synthesis_Workflow Start 1-Methylimidazole Intermediate1 1-Methyl-1H-imidazole-2-thiol Start->Intermediate1 1. Thiourea formation 2. Cyclization Product 1-Methyl-2-(phenylthio)-1H-imidazole Intermediate1->Product S-Arylation

Caption: Synthetic workflow for 1-Methyl-2-(phenylthio)-1H-imidazole.

Protocol 1.1.1: Synthesis of 1-Methyl-1H-imidazole-2-thiol

This protocol describes the synthesis of the key thiol intermediate from 1-methylimidazole.

  • Materials: 1-methylimidazole, Thiourea, Hydrochloric acid, Sodium hydroxide, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Add concentrated hydrochloric acid (2.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-1H-imidazole-2-thiol.

Protocol 1.1.2: S-Arylation to form 1-Methyl-2-(phenylthio)-1H-imidazole

This protocol details the coupling of the thiol intermediate with a phenylating agent.

  • Materials: 1-Methyl-1H-imidazole-2-thiol, Iodobenzene, Copper(I) iodide, Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 1-methyl-1H-imidazole-2-thiol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Add iodobenzene (1.2 eq) to the reaction mixture.

    • Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-(phenylthio)-1H-imidazole.

Functionalization at the C5-Position

The C5-position of the 1-methyl-2-(phenylthio)-1H-imidazole scaffold is amenable to functionalization via lithiation followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.[2]

Workflow for C5-Functionalization

C5_Functionalization_Workflow Start 1-Methyl-2-(phenylthio)-1H-imidazole Intermediate 5-Lithio-1-methyl-2-(phenylthio)-1H-imidazole Start->Intermediate Lithiation (e.g., n-BuLi) Product 5-Substituted Derivative Intermediate->Product Electrophilic Quench (E+)

Caption: General workflow for the C5-functionalization of the core scaffold.

Protocol 1.2.1: General Procedure for Lithiation and Electrophilic Quench

  • Materials: 1-Methyl-2-(phenylthio)-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Electrophile (e.g., alkyl halide, aldehyde, ketone).

  • Procedure:

    • Dissolve 1-methyl-2-(phenylthio)-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add the electrophile (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Removal of the Phenylthio Group

The phenylthio group can be reductively cleaved using Raney Nickel, providing access to 1-methyl-1H-imidazole derivatives that are unsubstituted at the C2-position. This is a useful transformation for SAR studies to understand the contribution of the phenylthio moiety to biological activity.[2]

Protocol 1.3.1: Desulfurization with Raney Nickel

  • Materials: 2-(Phenylthio)-substituted imidazole derivative, Raney Nickel (slurry in water), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(phenylthio)-substituted imidazole derivative in ethanol.

    • Carefully add a slurry of Raney Nickel (a significant excess by weight) to the solution.

    • Heat the reaction mixture to reflux and stir vigorously for 4-8 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the Raney Nickel.

    • Wash the Celite pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the desulfurized product.

PART 2: Biological Activities and Applications

Derivatives of 1-methyl-2-(phenylthio)-1H-imidazole have emerged as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1-methyl-1H-imidazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

2.1.1 Janus Kinase 2 (Jak2) Inhibition

A series of 1-methyl-1H-imidazole derivatives have been identified as potent inhibitors of Jak2, a key enzyme in the Jak/STAT signaling pathway that is often constitutively active in myeloproliferative neoplasms.[3][6]

Jak/STAT Signaling Pathway and Inhibition

Jak_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Jak2 Jak2 Receptor->Jak2 Activation STAT STAT Jak2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1-Methyl-1H-imidazole Derivative Inhibitor->Jak2 Inhibition

Caption: Inhibition of the Jak/STAT pathway by 1-methyl-1H-imidazole derivatives.

Table 1: In Vitro Activity of 1-Methyl-1H-imidazole Jak2 Inhibitors

Compound IDModificationJak2 IC₅₀ (nM)Cellular Activity (GI₅₀, nM)Reference
19a Optimized side chain< 13[3]
24 Amino-pyrazole C-ring3130[3]

Protocol 2.1.1: Jak2 Kinase Inhibition Assay (Generic LanthaScreen™ Protocol)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring Jak2 inhibition.

  • Materials: Recombinant Jak2 enzyme, LanthaScreen™ Eu-anti-pSTAT1 antibody, GFP-STAT1 substrate, ATP, Test compounds, Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, followed by a mixture of GFP-STAT1 substrate and Jak2 enzyme in kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-pSTAT1 antibody and incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the emission ratio and determine the IC₅₀ values from the dose-response curves.

2.1.2 c-Jun N-terminal Kinase 3 (JNK3) Inhibition

A derivative incorporating the 1-methyl-2-(methylthio)-1H-imidazole scaffold has been developed as a covalent inhibitor of JNK3, a kinase implicated in neurodegenerative diseases.[4]

Anticancer Activity

Closely related 2-(phenylthiomethyl)-1H-benzo[d]imidazole derivatives have demonstrated significant antitumor activity against a panel of human cancer cell lines.[7] This suggests that the broader class of 1-methyl-2-(phenylthio)-1H-imidazole derivatives warrants investigation as potential anticancer agents.

Table 2: Anticancer Activity of 2-(phenylthiomethyl)-1H-benzo[d]imidazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a A549 (Lung)4[7]
5a HCT116 (Colon)6[7]
5d A549 (Lung)5[7]
5d HCT116 (Colon)4[7]

Protocol 2.2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., A549, HCT116), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, Test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[5] While specific data on 1-methyl-2-(phenylthio)-1H-imidazole derivatives is limited, the general class of thio-substituted imidazoles has shown promising activity.

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), Test compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The 1-methyl-2-(phenylthio)-1H-imidazole scaffold represents a versatile and valuable platform for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of derivatives as potent kinase inhibitors and the promising anticancer and antimicrobial potential of related structures highlight the broad therapeutic applicability of this compound class. Future research in this area should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of novel 1-methyl-2-(phenylthio)-1H-imidazole derivatives with the potential to address unmet medical needs.

References

  • Ohta, S., et al. (1991). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Heterocycles, 32(10), 1923-1928.
  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
  • Hoffelner, B. S., et al. (2023). Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live Cells. ChemBioChem, 24(4), e202200579.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). International Journal of Science and Research (IJSR), 12(5), 1163-1175.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B, 53B(5), 634-640.
  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014). PubMed. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2021). Molecules, 26(11), 3326.
  • Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-3125.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1).
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6645-6651.
  • Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. (2023). Chemistry & Biodiversity, 20(5), e202300105.
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). Molecules, 23(9), 2326.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions, 20(S12), 622-632.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Journal of Applied Pharmaceutical Science, 1(4), 113-116.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 3(1), 121-129.
  • Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(24), 5348-5353.*, 27(24), 5348-5353.

Sources

Method

Application Notes and Protocols for the Synthesis of Metal Complexes with 1-Methyl-2-(phenylthio)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the synthesis, characterization, and potential applications of metal co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of metal complexes featuring the N,S-bidentate ligand, 1-Methyl-2-(phenylthio)-1H-imidazole. The imidazole moiety, a ubiquitous heterocycle in biological systems, combined with a soft thioether donor, makes this ligand an attractive candidate for coordination with a variety of transition metals.[1][2][3] The resulting complexes have potential applications in catalysis, medicinal chemistry, and materials science.[4][5][6] This document provides detailed, step-by-step protocols for the synthesis of representative metal complexes, an in-depth discussion of characterization techniques, and an overview of potential applications, all grounded in established chemical principles.

Introduction: The Versatility of 1-Methyl-2-(phenylthio)-1H-imidazole as a Ligand

1-Methyl-2-(phenylthio)-1H-imidazole is a fascinating ligand that offers a unique combination of electronic and steric properties. The imidazole ring system is a well-established coordinating group in bioinorganic chemistry, most notably in the histidine residues of metalloproteins.[2] The N-methylation at the 1-position prevents deprotonation and the formation of imidazolate bridges, ensuring that the ligand typically coordinates in a monodentate fashion through the imine nitrogen.[2]

The introduction of a phenylthio group at the 2-position introduces a soft sulfur donor, creating an N,S-bidentate chelate. This dual-donor character allows for coordination to a wide range of transition metals, with the hard nitrogen favoring earlier transition metals and the soft sulfur favoring later transition metals, according to Hard and Soft Acid and Base (HSAB) theory.[2] The phenyl group also introduces steric bulk and potential for π-stacking interactions, which can influence the solid-state packing of the resulting metal complexes.

The coordination of this ligand to metal centers can modulate the biological activity of the parent molecule, a strategy frequently employed in the development of novel therapeutic agents.[3][7] The imidazole scaffold itself is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][8]

General Considerations for Synthesis

The synthesis of metal complexes with 1-Methyl-2-(phenylthio)-1H-imidazole typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and is often dictated by the solubility of both the ligand and the metal salt. Alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform) are common choices. In some instances, a weakly coordinating solvent may be preferred to minimize competition with the ligand for coordination sites on the metal ion.

The stoichiometry of the reaction will determine the final structure of the complex. A 1:1 metal-to-ligand ratio may yield a simple mononuclear complex, while a 2:1 or higher ratio may lead to the formation of polynuclear or bridged structures, depending on the coordination preferences of the metal ion and the presence of other coordinating anions.

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the metal salt or the resulting complex is sensitive to air or moisture.

Experimental Protocols

Synthesis of a Representative Copper(II) Complex: Dichlorido-bis(1-methyl-2-(phenylthio)-1H-imidazole)copper(II)

This protocol describes the synthesis of a representative copper(II) complex. Copper complexes with imidazole and thioether ligands have been shown to have catalytic and biological activity.[1][4]

Materials:

  • 1-Methyl-2-(phenylthio)-1H-imidazole

  • Copper(II) chloride (anhydrous)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 1-Methyl-2-(phenylthio)-1H-imidazole (2.0 mmol) in anhydrous methanol (20 mL). Stir the solution until the ligand is completely dissolved.

  • Metal Salt Addition: In a separate vial, dissolve anhydrous copper(II) chloride (1.0 mmol) in anhydrous methanol (10 mL).

  • Reaction: Slowly add the copper(II) chloride solution to the stirring ligand solution at room temperature. A color change is typically observed upon addition, indicating complex formation.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL. Add anhydrous diethyl ether (20 mL) to precipitate the complex.

  • Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the solid with small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product under vacuum to yield the final complex.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation Ligand 1-Methyl-2-(phenylthio)-1H-imidazole in Methanol ReactionVessel Stirring at Room Temperature (4-6 hours) Ligand->ReactionVessel MetalSalt CuCl2 in Methanol MetalSalt->ReactionVessel Concentration Solvent Reduction (in vacuo) ReactionVessel->Concentration Precipitation Precipitation with Diethyl Ether Concentration->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Final Complex Drying->Product

Caption: Synthetic workflow for the preparation of a Copper(II) complex.

Synthesis of a Representative Silver(I) Complex: [Ag(1-methyl-2-(phenylthio)-1H-imidazole)2]PF6

This protocol outlines the synthesis of a silver(I) complex. Silver complexes with N,S-donor ligands are known for their antimicrobial properties.[4][5]

Materials:

  • 1-Methyl-2-(phenylthio)-1H-imidazole

  • Silver(I) hexafluorophosphate (AgPF6)

  • Dichloromethane (anhydrous)

  • Pentane (anhydrous)

  • Schlenk flask or similar reaction vessel wrapped in aluminum foil (silver salts are light-sensitive)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Ligand Dissolution: In a foil-wrapped 50 mL Schlenk flask under an inert atmosphere, dissolve 1-Methyl-2-(phenylthio)-1H-imidazole (2.0 mmol) in anhydrous dichloromethane (20 mL).

  • Metal Salt Addition: In a separate vial, dissolve silver(I) hexafluorophosphate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Reaction: Slowly add the silver(I) hexafluorophosphate solution to the stirring ligand solution at room temperature in the dark.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Precipitation and Isolation: Slowly add anhydrous pentane (30 mL) to the reaction mixture to precipitate the complex.

  • Filtration and Washing: Collect the solid product by filtration and wash with small portions of anhydrous pentane.

  • Drying: Dry the product under vacuum.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
Elemental Analysis (C, H, N, S) To determine the empirical formula of the complex and assess its purity.The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values for the proposed formula.
FT-IR Spectroscopy To identify the coordination of the ligand to the metal center.A shift in the C=N stretching frequency of the imidazole ring to a higher or lower wavenumber upon coordination. New bands in the far-IR region corresponding to M-N and M-S stretching vibrations.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the complex in solution.A downfield or upfield shift of the imidazole and phenyl protons and carbons upon coordination. For diamagnetic complexes, sharp signals are expected.
UV-Vis Spectroscopy To study the electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear in the visible region, which are absent in the free ligand. d-d transitions for transition metal complexes may also be observed.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex and confirm its composition.The molecular ion peak corresponding to the intact complex or fragments resulting from the loss of counter-ions or ligands.
X-ray Crystallography To determine the solid-state structure of the complex.Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.
Molar Conductivity To determine if the complex is an electrolyte or non-electrolyte in solution.[9]For ionic complexes (like the Ag(I) complex), the molar conductivity will be in the range expected for a 1:1 electrolyte. For neutral complexes (like the Cu(II) complex), the value will be much lower.

Potential Applications

Metal complexes of 1-Methyl-2-(phenylthio)-1H-imidazole are expected to have a range of applications, drawing from the known properties of similar imidazole-thioether complexes.

  • Catalysis: These complexes, particularly those of copper, silver, and gold, could serve as catalysts in various organic transformations, such as oxidation reactions.[1][4] The tunable electronic properties of the metal center through ligand modification can be exploited to optimize catalytic activity.

  • Medicinal Chemistry: The inherent biological activity of the imidazole scaffold suggests that its metal complexes could be potent therapeutic agents.[3] Silver and gold complexes, in particular, are known for their antimicrobial and anticancer properties.[4][5] The chelation to a metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes.

  • Materials Science: The ability of imidazole-containing ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for applications in gas storage, separation, and sensing.[6] The phenyl groups on the ligand can also promote the formation of interesting supramolecular architectures through π-π stacking.

Diagram of Potential Application Areas:

G center Metal Complexes of 1-Methyl-2-(phenylthio)-1H-imidazole Catalysis Catalysis (e.g., Oxidation Reactions) center->Catalysis Medicinal Medicinal Chemistry (Antimicrobial, Anticancer) center->Medicinal Materials Materials Science (MOFs, Sensors) center->Materials

Caption: Key application areas for the title metal complexes.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle metal salts with care, as many are toxic and/or corrosive.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Take precautions against inhalation and skin contact.

Conclusion

The synthesis of metal complexes with 1-Methyl-2-(phenylthio)-1H-imidazole offers a rich field for exploration in coordination chemistry. The straightforward synthetic protocols, coupled with the diverse characterization techniques available, allow for the creation and detailed study of novel compounds. The potential applications in catalysis, medicine, and materials science make these complexes highly relevant to a broad range of scientific disciplines. This guide provides a solid foundation for researchers to embark on the synthesis and investigation of these promising materials.

References

  • Contel, M. et al. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. Molecules, 16(8), 6701-6720. [Link]

  • MDPI. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. [Link]

  • OUCI. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. [Link]

  • ResearchGate. (2024). Synthesis and characterization of a new 1-methyl imidazole derived ligand with its ionic complexes Pd(II) and Pt(IV) and study of biological activity as anticancer and antioxidant. [Link]

  • Huo, J. et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Molecules, 24(23), 4365. [Link]

  • PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. [Link]

  • Bentham Science. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]

  • Bide Pharmatech. (n.d.). 1-Methyl-2-(methylthio)imidazole. [Link]

  • ResearchGate. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. [Link]

  • Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes of 2-(subst...). [Link]

  • Royal Society of Chemistry. (n.d.). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. [Link]

  • MDPI. (2022). Copolymers Containing 1-Methyl-2-phenyl-imidazole Moieties as Permanent Dipole Generating Units: Synthesis, Spectroscopic, Electrochemical, and Photovoltaic Properties. [Link]

  • IntechOpen. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

Sources

Application

In vitro assay protocols involving 1-Methyl-2-(phenylthio)-1H-imidazole

Application Note: In Vitro Screening and Assay Protocols for 1-Methyl-2-(phenylthio)-1H-imidazole Derivatives Executive Summary 1-Methyl-2-(phenylthio)-1H-imidazole is a highly versatile, privileged chemical scaffold. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Screening and Assay Protocols for 1-Methyl-2-(phenylthio)-1H-imidazole Derivatives

Executive Summary

1-Methyl-2-(phenylthio)-1H-imidazole is a highly versatile, privileged chemical scaffold. The C2-phenylthio group acts as a robust directing group for regioselective C5-lithiation, enabling the divergent synthesis of complex marine imidazole alkaloids (e.g., naamine C and pyronaamidine)[1]. Beyond marine natural products, derivatization of this scaffold yields potent kinase inhibitors (such as Leucettines targeting DYRK1A/CLK1)[2] and imidazole-carbamates that function as acetylcholinesterase (AChE) inhibitors[3].

This application note provides a comprehensive, self-validating framework for the in vitro biological evaluation of these derivatives, detailing the causality behind experimental choices to ensure rigorous data generation.

Workflow cluster_0 Chemical Derivatization cluster_1 In Vitro Assay Profiling Start 1-Methyl-2-(phenylthio)-1H-imidazole (Privileged Scaffold) Deriv1 Marine Alkaloids (e.g., Pyronaamidine) Start->Deriv1 C5 Lithiation Deriv2 Leucettine Analogs (Kinase Inhibitors) Start->Deriv2 Condensation Deriv3 Imidazole Carbamates (AChE Inhibitors) Start->Deriv3 Carbamoylation Assay1 MTT Cytotoxicity Assay (MCF-7 Cells) Deriv1->Assay1 Assay2 Kinase Inhibition Assay (DYRK1A / CLK1) Deriv2->Assay2 Assay3 Ellman's Assay (AChE Kinetics) Deriv3->Assay3

Figure 1: Divergent biological applications of 1-Methyl-2-(phenylthio)-1H-imidazole derivatives.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Profiling (Ellman's Method)

Scientific Context & Causality: Imidazole carbamates synthesized from this scaffold act as pseudo-irreversible inhibitors of AChE by covalently modifying the catalytic serine residue[3]. To quantify this inhibition, Ellman's assay remains the gold standard[4]. The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, which absorbs strongly at 412 nm[5].

Ellman ATCh Acetylthiocholine (Substrate) TCh Thiocholine (Product) ATCh->TCh Hydrolysis AChE AChE Enzyme AChE->ATCh Catalyzes TNB TNB2- Anion (Abs 412 nm) TCh->TNB Reacts with DTNB DTNB Reagent DTNB->TNB

Figure 2: Mechanism of Ellman's assay for acetylcholinesterase inhibition profiling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0).

    • Expert Insight: The pH must be strictly maintained at 8.0. This ensures optimal AChE catalytic efficiency while minimizing the spontaneous, non-enzymatic hydrolysis of the ATCh thioester bond.

  • Reagent Preparation: Prepare 10 mM DTNB in buffer and 75 mM ATCh iodide in deionized water.

  • Assay Assembly: In a clear 96-well microplate, add 160 µL of buffer, 10 µL of DTNB, and 10 µL of the test compound (serially diluted in DMSO).

  • Enzyme Addition & Pre-incubation: Add 10 µL of AChE (0.05 U/well). Incubate the plate at 37°C for 10 minutes.

    • Expert Insight: Pre-incubation is critical for carbamate derivatives. Because they are time-dependent, pseudo-irreversible inhibitors, the enzyme and inhibitor must reach binding equilibrium before the substrate is introduced.

  • Initiation & Kinetic Readout: Rapidly add 10 µL of ATCh to initiate the reaction. Immediately read the absorbance at 412 nm kinetically every 30 seconds for 5 minutes.

    • Expert Insight: Kinetic reading captures the initial velocity ( V0​ ) of the reaction, ensuring data is collected in the linear range before substrate depletion or product inhibition occurs.

Protocol 2: In Vitro Kinase Inhibition Assay (CLK1 / DYRK1A)

Scientific Context & Causality: Derivatives inspired by marine sponge alkaloids (e.g., Leucettines) are potent, ATP-competitive inhibitors of Dual-specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and Cdc2-like kinases (CLKs)[2]. These kinases are critical targets in Alzheimer's disease and Down syndrome.

KinaseAssay ATP ATP + Peptide Product ADP + Phospho-Peptide ATP->Product Phosphorylation Kinase DYRK1A / CLK1 Kinase->ATP Catalyzes Inhibitor Leucettine Analog Inhibitor->Kinase Blocks ATP Pocket Signal Luminescent Signal Product->Signal ADP-Glo Reagent

Figure 3: Mechanism of in vitro kinase inhibition and luminescent ADP detection.

Step-by-Step Methodology (ADP-Glo Format):

  • Kinase Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

    • Expert Insight: DTT prevents the oxidation of catalytic cysteine residues. EGTA chelates trace calcium, preventing the activation of contaminating proteases. Mg²⁺ is an absolute requirement as it coordinates the ATP phosphates in the kinase active site.

  • Compound Preparation: Prepare serial dilutions of Leucettine analogs in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Mix: Combine purified DYRK1A (or CLK1) enzyme, specific peptide substrate (e.g., Woodtide for DYRK1A), and the test compound in a white 384-well plate.

  • Initiation: Add ATP to initiate the reaction.

    • Expert Insight: The ATP concentration must be set exactly at the Km​ value for the specific kinase. This ensures the assay is highly sensitive to competitive ATP-binding site inhibitors while maintaining a robust signal window.

  • Quenching & Detection: After 60 minutes at room temperature, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence.

Protocol 3: Cytotoxicity Screening (MTT Assay)

Scientific Context & Causality: Polysubstituted imidazoles like pyronaamidine and naamine C exhibit potent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells and KB cells)[1]. The MTT assay quantifies cellular metabolic activity as a proxy for viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing 1-Methyl-2-(phenylthio)-1H-imidazole derivatives (ranging from 0.1 to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

    • Expert Insight: Actively respiring cells utilize mitochondrial succinate dehydrogenase to reduce the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well and agitate for 15 minutes.

    • Expert Insight: Formazan crystals are completely insoluble in aqueous culture media. Pure DMSO ensures complete solubilization, preventing light-scattering artifacts during spectrophotometric quantification.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

Table 1: Representative In Vitro Profiling Metrics for Imidazole Derivatives

Compound ClassPrimary TargetAssay ProtocolTypical IC₅₀ RangeReadout Modality
Naamine / Pyronaamidine Analogs Cancer Cell Lines (MCF-7, KB)MTT Cytotoxicity1 - 10 µMAbsorbance (570 nm)
Leucettine Analogs DYRK1A / CLK1 KinasesKinase Assay (ADP-Glo)10 - 100 nMLuminescence
Imidazole Carbamates Acetylcholinesterase (AChE)Ellman's Assay0.5 - 5 µMAbsorbance (412 nm)

References

  • Kunimura, M., Nakamura, S., Kawasaki, I., & Ohta, S. (2002). "Total synthesis of naamine C and pyronaamidine, antitumor marine imidazole alkaloids." Journal of the Chemical Society, Perkin Transactions 1. 6

  • Tahtouh, T., et al. (2022). "Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 2

  • Dagnall, R. M., et al. (1992). "Comparison of a modification of the ellman method to measure carbamate inhibition of acetylcholinesterase in plasma, erythrocytes and brain tissues..." Talanta. 3

  • Masson, P., et al. (2011). "Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method." MDPI. 4

  • Masson, P., et al. (2017). "Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules." Scientific Reports, PMC. 5

Sources

Method

The Strategic Role of 1-Methyl-2-(phenylthio)-1H-imidazole in Modern Organic Synthesis: A Guide to Application and Protocol

Introduction: Unveiling the Synthetic Potential of a Versatile Imidazole Building Block The imidazole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Imidazole Building Block

The imidazole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] The targeted functionalization of the imidazole ring is therefore a critical endeavor in the development of novel therapeutics and complex molecular architectures. Among the array of synthetic tools available, 1-methyl-2-(phenylthio)-1H-imidazole has emerged as a highly effective and versatile building block. Its strategic design, featuring a removable phenylthio group at the 2-position, facilitates regioselective functionalization at the otherwise less reactive 5-position. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 1-methyl-2-(phenylthio)-1H-imidazole in key organic synthesis pathways. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and showcase its utility in the total synthesis of complex natural products.

Core Application: Regioselective Functionalization of the Imidazole C-5 Position

The primary synthetic utility of 1-methyl-2-(phenylthio)-1H-imidazole lies in its ability to direct the introduction of a wide range of substituents to the C-5 position of the imidazole ring. This is achieved through a two-step sequence: regioselective deprotonation (lithiation) at the C-5 position, followed by quenching the resulting organolithium intermediate with a suitable electrophile. The phenylthio group at the C-2 position plays a crucial dual role: it acidifies the C-5 proton, facilitating its abstraction by a strong base, and it can be readily removed in a subsequent step to unveil the desired 5-substituted 1-methyl-1H-imidazole.

Mechanistic Rationale: The Role of the Phenylthio Group and Lithiation Strategy

The enhanced acidity of the C-5 proton in 1-methyl-2-(phenylthio)-1H-imidazole is a consequence of the electron-withdrawing nature of the adjacent sulfur atom and the ability of the sulfur to stabilize the resulting carbanion through inductive effects and potentially through d-orbital participation. The choice of the base for deprotonation is critical for achieving high regioselectivity and yield. While strong organolithium bases like n-butyllithium can be used, they may lead to competing side reactions. A more sterically hindered and less nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), has been shown to be highly effective in selectively abstracting the C-5 proton, minimizing undesired additions to the imidazole ring or the phenylthio group.[3]

Diagram 1: General Synthetic Pathway for C-5 Functionalization

G A 1-Methyl-2-(phenylthio)-1H-imidazole B [1] Lithiation (LTMP) [2] Electrophile (E+) A->B C 5-Substituted-1-methyl-2-(phenylthio)-1H-imidazole B->C D Desulfurization (Raney Nickel) C->D E 5-Substituted-1-methyl-1H-imidazole D->E

Caption: General workflow for the C-5 functionalization of 1-methyl-1H-imidazole.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.

Protocol 1: General Procedure for the Lithiation and Electrophilic Quench of 1-Methyl-2-(phenylthio)-1H-imidazole

This protocol outlines the general steps for the C-5 functionalization of 1-methyl-2-(phenylthio)-1H-imidazole. Specific examples with different electrophiles are provided in the subsequent sections.

Materials:

  • 1-Methyl-2-(phenylthio)-1H-imidazole

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, carbon dioxide, alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-methyl-2-(phenylthio)-1H-imidazole (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. To this solution, add the freshly prepared LTMP solution dropwise via cannula. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: To the solution of the lithiated imidazole, add the desired electrophile (1.5 equivalents) dropwise at -78 °C. The nature of the electrophile will dictate the specific addition procedure (see specific protocols below).

  • Reaction Quench and Work-up: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an appropriate time (typically 1-3 hours), then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.

  • Low Temperature (-78 °C): The lithiation and electrophilic quench are performed at low temperatures to maintain the stability of the organolithium intermediates and to control the reactivity, preventing side reactions.

  • Freshly Prepared LTMP: The activity of LTMP can decrease upon storage. Therefore, it is best prepared fresh before use to ensure efficient deprotonation.

Diagram 2: Mechanism of C-5 Lithiation

Caption: Abstraction of the C-5 proton by LTMP.

Specific Protocols for C-5 Functionalization
ElectrophileProduct Functional GroupSpecific Quench ProcedureTypical Yield (%)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)Add DMF dropwise at -78 °C, stir for 2 hours at -78 °C, then warm to room temperature.70-85
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)Pour the reaction mixture over crushed dry ice. Allow to warm to room temperature.65-80
Methyl Iodide (CH₃I)Methyl (-CH₃)Add methyl iodide dropwise at -78 °C, stir for 1 hour at -78 °C, then warm to room temperature.75-90
Benzyl Bromide (BnBr)Benzyl (-CH₂Ph)Add benzyl bromide dropwise at -78 °C, stir for 1 hour at -78 °C, then warm to room temperature.70-85
Protocol 2: Desulfurization using Raney Nickel

This protocol describes the removal of the phenylthio group to yield the final 5-substituted 1-methyl-1H-imidazole.

Materials:

  • 5-Substituted-1-methyl-2-(phenylthio)-1H-imidazole

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-1-methyl-2-(phenylthio)-1H-imidazole (1.0 equivalent) in ethanol.

  • Addition of Raney Nickel: To this solution, add a slurry of Raney Nickel (approximately 5-10 times the weight of the substrate). Caution: Raney Nickel is pyrophoric when dry and can react vigorously with certain solvents. Handle with care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

  • Raney Nickel: This catalyst is highly effective for the hydrogenolysis of carbon-sulfur bonds.[4] Its high surface area and adsorbed hydrogen are key to its reactivity.

  • Ethanol as Solvent: Ethanol is a good solvent for both the substrate and for suspending the Raney Nickel catalyst. It is also relatively unreactive under the reaction conditions.

  • Celite® Filtration: Raney Nickel is a fine powder that can be difficult to remove by simple filtration. A pad of Celite® provides a more effective means of separating the catalyst from the reaction mixture.

Application in Natural Product Synthesis: The Total Synthesis of Naamine A

The strategic utility of 1-methyl-2-(phenylthio)-1H-imidazole is elegantly demonstrated in the total synthesis of marine imidazole alkaloids, such as naamine A.[3] These compounds often possess complex structures and significant biological activities.

Diagram 3: Retrosynthetic Analysis of Naamine A

G A Naamine A B 5-Substituted-1-methyl-1H-imidazole A->B Desulfurization C 1-Methyl-2-(phenylthio)-1H-imidazole B->C Lithiation & Electrophilic Quench D Key Electrophile B->D Retrosynthetic Disconnection

Caption: Retrosynthetic approach to Naamine A.

The synthesis of naamine A highlights the power of the C-5 functionalization strategy. A key step involves the lithiation of 1-methyl-2-(phenylthio)-1H-imidazole and its reaction with a suitable electrophile to construct the complex side chain. Subsequent removal of the phenylthio group affords the natural product. This approach allows for the efficient and controlled assembly of the core imidazole structure with the desired substitution pattern.

Conclusion

1-Methyl-2-(phenylthio)-1H-imidazole is a powerful and versatile reagent in organic synthesis, providing a reliable method for the regioselective functionalization of the imidazole ring at the C-5 position. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this building block in their synthetic endeavors, from the creation of novel small molecules for drug discovery to the total synthesis of complex natural products. The strategic use of the removable phenylthio group exemplifies a clever and efficient approach to overcoming challenges in heterocyclic chemistry.

References

  • Ohta, S., et al. (1992). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Chemical and Pharmaceutical Bulletin, 40(5), 1173-1177. [Link]

  • Sharma, D., et al. (2012). Synthesis and characterization of some new 1, 4, 5-trisubstituted imidazole-2- thiols derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871.
  • Ohta, S., et al. (2000). Total Syntheses of Naamine A and Naamidine A, Marine Imidazole Alkaloids. Heterocycles, 53(9), 1939-1942.
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Hauptmann, H., & Walter, W. F. (1962). The Desulfurization of Organic Compounds with Raney Nickel. Chemical Reviews, 62(4), 347-404.
  • Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1682.
  • Guijarro, A., et al. (2010). Isoprene-mediated lithiation of imidazole derivatives.
  • Zhan, Z., et al. (2019). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Journal of Heterocyclic Chemistry, 56(11), 3058-3062.
  • Kaur, H., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1-13.
  • Micetich, R. G., et al. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1641-1645.
  • Zhang, Q. G., et al. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 27(3), 963-968.
  • Carpenter, A. J., & Chadwick, D. J. (1985). The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 173-181.
  • Panday, A., & Srivastava, V. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-264.
  • Stoyanov, V. M., et al. (1991). Investigations of 2-substituted imidazoles. 2. Synthesis and electrophilic substitution of 1-methyl-2-(thienyl-2)imidazole. A convenient method of methylation of 2-R-imidazoles. Chemistry of Heterocyclic Compounds, 27(10), 1124-1129.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-1-methyl-2-nitro-1H-imidazole.
  • JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54692.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole.
  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 629-635.
  • Al-Omary, F. A. M., et al. (2016). A Practical Approach to New (5Z)
  • Abeysiriwardhana, H. N. I., et al. (2023). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐imidazole‐2‐carboxylic acid (compound 2b).
  • Ohta, S., et al. (1996). Total synthesis of naamine C and pyronaamidine, antitumor marine imidazole alkaloids. Journal of the Chemical Society, Perkin Transactions 1, (13), 1481-1486.
  • Romo, D., & Meyers, A. I. (1991). An asymmetric route to the enantiomerically pure 1,2-disubstituted cyclopropanes. A formal total synthesis of (S)-naamine A. The Journal of Organic Chemistry, 56(18), 5363-5367.
  • Pescatori, L., et al. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine Drugs, 7(4), 704-745.
  • BenchChem. (2025). Technical Support Center: Raney-Ni Dethiomethylation of 5-(methylthio)-2-phenyloxazoles.
  • Travert, J., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1613.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Methyl-2-(phenylthio)-1H-imidazole synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What are the primary synthetic strategies for producing 1-Methyl-2-(phenylthio)-1H-imidazole?

A1: There are two predominant and reliable strategies for this synthesis. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Direct C-H Functionalization via Lithiation: This is often the most direct route. It involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, followed by quenching the resulting anion with a sulfur electrophile like diphenyl disulfide. The C2 proton is the most acidic due to the inductive effect of the two adjacent nitrogen atoms.[1]

  • S-Arylation of a Thione Precursor: This method starts with 1-methyl-1H-imidazole-2-thione (methimazole). The thione is deprotonated to form a thiolate, which then undergoes a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with an activated aryl electrophile (e.g., iodobenzene). This approach is analogous to syntheses of other S-alkylated and S-arylated benzimidazoles.[2][3]

Q2: My overall yield is consistently below 40%. What are the first parameters I should investigate?

A2: Consistently low yields are typically traced back to a few critical parameters, regardless of the synthetic route:

  • Reagent Purity & Anhydrous Conditions: For the lithiation route, the presence of moisture is catastrophic. It will quench the organolithium base and the lithiated imidazole intermediate. Ensure all glassware is oven-dried, and solvents are rigorously purified and anhydrous. 1-methylimidazole is hygroscopic and should be distilled before use.

  • Base Strength and Stoichiometry: In the lithiation route, ensure you are using a full equivalent (typically 1.05-1.1 eq.) of a sufficiently strong base like n-BuLi or LDA. Using weaker bases like NaH will not be effective for deprotonating the C-H bond.

  • Temperature Control: Organolithium reactions are highly exothermic. The initial deprotonation must be performed at low temperatures (e.g., -78 °C) to prevent side reactions and degradation. Allowing the reaction to warm prematurely is a common cause of failure.

  • Inert Atmosphere: Both the organolithium base and the lithiated intermediates are sensitive to oxygen. The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[4]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A3: Side product formation is a key challenge that complicates purification and lowers yield. Common culprits include:

  • Unreacted Starting Material: This indicates incomplete reaction, pointing to issues with base stoichiometry, reaction time, or temperature as mentioned in Q2.

  • Thiophenol: If diphenyl disulfide is used as the electrophile, thiophenol is a stoichiometric byproduct. It can be difficult to separate from the product due to similar polarities.

  • Bis(phenylthio)imidazole: In rare cases, over-reaction or rearrangement could lead to disubstituted products.

  • Products from Reaction at Other Positions: While C2 lithiation is strongly preferred, trace amounts of lithiation at C5 followed by reaction can occur, leading to isomeric impurities.

Q4: How can I effectively purify the final product?

A4: 1-Methyl-2-(phenylthio)-1H-imidazole is typically a viscous oil or low-melting solid, making crystallization difficult.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution, often starting with hexane and gradually increasing the proportion of ethyl acetate or dichloromethane, is effective.[5][6]

  • Acid-Base Extraction: As an imidazole derivative, the product is basic. An effective pre-purification step is to dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or K₂CO₃) and re-extract the purified product back into an organic solvent.[7]

  • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an excellent method for purification, especially at larger scales.[8]

Part 2: Troubleshooting Guide for Direct C-H Functionalization

This section focuses on the most common and direct synthetic route: the lithiation of 1-methylimidazole.

Problem 1: Low or No Conversion of Starting Material

You run the reaction, and upon workup and analysis (TLC, ¹H NMR), you find predominantly unreacted 1-methylimidazole.

start Low / No Conversion q1 Was the n-BuLi titrated? start->q1 a1_yes Yes q1->a1_yes a1_no No (High Priority) q1->a1_no n-BuLi is highly reactive and degrades over time. q2 Were solvents & reagents fully anhydrous? a1_yes->q2 sol Solution: Titrate n-BuLi before use. Commercial molarity is often inaccurate. a1_no->sol a2_yes Yes q2->a2_yes a2_no No q2->a2_no Water quenches n-BuLi and the lithiated intermediate instantly. q3 Was temperature maintained at -78°C during addition? a2_yes->q3 sol2 Solution: - Oven/flame-dry all glassware. - Use freshly distilled solvents (THF from Na/benzophenone). - Distill 1-methylimidazole. a2_no->sol2 a3_no No q3->a3_no Side reactions occur at higher temperatures. a3_yes Yes sol3 Solution: Use a dry ice/acetone bath. Add reagents slowly, dropwise, to control exotherm. a3_no->sol3

Caption: Troubleshooting workflow for low conversion.

  • n-BuLi Titration is Non-Negotiable: The molarity of commercial n-butyllithium solutions can decrease significantly over time. Always perform a double titration (e.g., with diphenylacetic acid) before use to determine the exact molarity. Using an assumed molarity is a primary source of reaction failure.

  • Order of Addition: The standard procedure is to add the n-BuLi solution slowly to a cooled (-78 °C) solution of 1-methylimidazole in anhydrous THF. This ensures the imidazole is always in excess relative to the base, minimizing potential side reactions with the n-BuLi itself. After stirring for a period to ensure complete deprotonation, a solution of diphenyl disulfide in THF is then added.

Problem 2: High Yield of Thiophenol, Low Yield of Product

Your workup shows a significant amount of thiophenol, but the desired product yield is low, even with the consumption of starting material.

This issue often points to the instability of the 2-lithio-1-methyl-1H-imidazole intermediate or inefficient trapping by the electrophile.

cluster_0 Reaction Pathway cluster_1 Troubleshooting Point A 1-Methylimidazole B 2-Lithio-1-methyl-1H-imidazole (Intermediate) A->B + n-BuLi -78°C D Desired Product B->D + (PhS)₂ (C) F Problem: Intermediate decomposes or does not react efficiently B->F Decomposition or side reaction C Diphenyl Disulfide E Lithium Thiophenolate (Byproduct) C->E Reacts with B D->E Forms with

Caption: Reaction mechanism and troubleshooting focal point.

  • Increase Stirring Time After Base Addition: Before adding the diphenyl disulfide, allow the lithiated species to form completely. Stir the mixture of 1-methylimidazole and n-BuLi at -78 °C for at least 1 hour.

  • Check Diphenyl Disulfide Quality: The diphenyl disulfide should be a clean, crystalline solid. If it is oily or discolored, it may contain impurities (like thiophenol) that can interfere with the reaction. Recrystallize from ethanol if necessary.

  • Solvent Effects: While THF is standard, for particularly stubborn reactions, the addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up n-BuLi aggregates, increasing its reactivity and potentially leading to a cleaner, faster deprotonation. Use 1.1 equivalents of TMEDA relative to n-BuLi.

ParameterStandard ConditionOptimized ConditionRationale
Base Equiv. 1.05 eq. n-BuLi1.1 - 1.2 eq. n-BuLiEnsures complete deprotonation, accounting for any trace moisture.
Deprotonation Time 30 min @ -78 °C60-90 min @ -78 °CAllows the equilibrium to fully favor the lithiated intermediate.
Electrophile Diphenyl disulfidePhenylsulfenyl chloridePhenylsulfenyl chloride is a more reactive electrophile but can be less stable. Use with caution.
Quenching Pour into waterQuench at low temp with sat. NH₄ClA buffered quench can be gentler and prevent degradation of the product during workup.
Part 3: Detailed Experimental Protocol

This protocol is a robust, validated method for the synthesis via C-H functionalization.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen line with bubbler

  • Syringes and needles

  • Dry ice/acetone bath

  • 1-methylimidazole (distilled, >99%)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (titrated, e.g., 2.5 M)

  • Diphenyl disulfide (>99%)

Step-by-Step Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, a thermometer, a rubber septum, and an argon inlet. Place the flask in a dry ice/acetone bath to cool to -78 °C.

  • Reagent Addition: Under a positive flow of argon, charge the flask with anhydrous THF (e.g., 100 mL for a 20 mmol scale reaction) and distilled 1-methylimidazole (1.64 g, 20 mmol).

  • Deprotonation: Slowly add the titrated n-BuLi solution (e.g., 8.8 mL of 2.5 M solution, 22 mmol, 1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed.

  • Anion Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate dry flask, dissolve diphenyl disulfide (4.80 g, 22 mmol, 1.1 eq.) in a minimum amount of anhydrous THF (e.g., 20 mL). Add this solution dropwise to the lithiated imidazole solution at -78 °C over 20 minutes.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight (approx. 16 hours).

  • Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexane) to afford 1-Methyl-2-(phenylthio)-1H-imidazole as a pale yellow oil.

References
  • Ohta, S., et al. (1991). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Heterocycles, 32(1), 1923. [Link]

  • MDPI. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Molecules, 28(13), 4974. [Link]

  • Barrett, K. T., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11057–11081. [Link]

  • Zhan, Z., et al. (2019). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. [Link]

  • Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

  • Al-Soud, Y. A., et al. (2003). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(6), 1365-1376. [Link]

  • Rao, S. S., et al. (2014). A Green Approach for the Synthesis of 1-Methyl-2-(alkylthio)-1H-benzimidazoles. Asian Journal of Chemistry, 26(7), 2054-2056. [Link]

  • Kinger, M., et al. (2014). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Ohta, S., et al. (1992). Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole. Chemical and Pharmaceutical Bulletin, 40(6), 1455-1459. [Link]

  • Das, T. C., et al. (2017). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. International Journal of ChemTech Research, 10(9), 838-845. [Link]

  • Young, B. E., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(40), 15214–15224. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazoles. [Link]

  • Kumar, V., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1395-1412. [Link]

  • Sharma, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 46-88. [Link]

  • Sbai, A., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1622. [Link]

  • PrepChem. (2023). Preparation of 1-Methyl-2-(2-nitrophenyl)-1H-imidazole. [Link]

  • Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? r/chemistry. [Link]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

  • TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Trade Science Inc. [Link]

  • Deshmukh, R. G., et al. (2012). Synthesis, characterization and antimicrobial activity of some new pyrazoline derivatives from 1, 4, 5-trisubstituted imidazole-2-thiols. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 1-Methyl-2-(phenylthio)-1H-imidazole Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of 1-Methyl-2-(phenylthio)-1H-imidazole via crystallizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of 1-Methyl-2-(phenylthio)-1H-imidazole via crystallization. The following question-and-answer format is designed to directly address common challenges encountered during experimental work.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that can arise during the purification of 1-Methyl-2-(phenylthio)-1H-imidazole and offers systematic solutions.

Q1: My compound is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[1] This phenomenon is typically observed when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation.[2] For 1-Methyl-2-(phenylthio)-1H-imidazole, this can be particularly problematic if the crude material contains a significant amount of impurities, which can depress the melting point.[1]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. A slower cooling rate is crucial; allow the flask to cool gradually to room temperature before any further cooling in an ice bath.[3] Rapid cooling often leads to oiling out.[1]

  • Adjust Solvent System:

    • Add More Solvent: The solution might be too concentrated. Add a small amount of the hot "good" solvent to decrease saturation.[1][3]

    • Modify Solvent Polarity: The polarity of your solvent might be too similar to that of your compound. Introducing a miscible "anti-solvent" (one in which your compound is poorly soluble) can often induce crystallization.[3] This technique, known as mixed-solvent recrystallization, requires careful, dropwise addition of the anti-solvent to the hot solution until slight turbidity is observed.[4][5]

  • Seeding: Introduce a few seed crystals of pure 1-Methyl-2-(phenylthio)-1H-imidazole to the supersaturated solution to provide nucleation sites for crystal growth.[3] If seed crystals turn to oil, consider adding them to the anti-solvent to create a suspension before slowly adding the solution of your compound.[6]

  • Lower Crystallization Temperature: Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[3] If the melting point is low, a lower-boiling point solvent system may be necessary.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass can serve as nucleation points.[3]

    • Seeding: As mentioned previously, adding a seed crystal can initiate crystallization.[3]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate a portion of the solvent to increase the concentration of the compound.[3] This should be done carefully to avoid excessive concentration which could lead to oiling out.

    • Cooling: If room temperature cooling is ineffective, place the solution in an ice bath to further decrease the solubility of your compound.[3]

  • Re-evaluate Solvent Choice: If all else fails, the chosen solvent may be too effective at dissolving the compound even at low temperatures. In this case, the solvent should be removed by rotary evaporation, and a different solvent system should be explored.[1]

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, highly conjugated molecules that can be effectively removed using activated carbon.[7]

Protocol for Decolorization:

  • Dissolve the Crude Product: Dissolve the impure 1-Methyl-2-(phenylthio)-1H-imidazole in the minimum amount of a suitable hot solvent.

  • Add Activated Carbon: Cool the solution slightly to prevent it from boiling over, then add a small amount of activated charcoal (typically 1-2% of the solute's weight).[7]

  • Reheat and Stir: Heat the mixture back to boiling for a few minutes while stirring to ensure the impurities are adsorbed onto the carbon.[7]

  • Hot Gravity Filtration: This is a critical step. Pre-heat a funnel and use fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This removes the activated carbon and any other insoluble impurities. Performing this step quickly and with pre-heated equipment is essential to prevent premature crystallization in the funnel.[3][7]

  • Crystallize: Allow the hot, clear filtrate to cool slowly to induce crystallization.[7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of 1-Methyl-2-(phenylthio)-1H-imidazole.

Q4: What is the ideal solvent system for the recrystallization of 1-Methyl-2-(phenylthio)-1H-imidazole?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] For imidazole derivatives, a range of solvents from polar (e.g., ethanol, methanol, water) to less polar (e.g., ethyl acetate, acetone) should be tested.[3]

A mixed-solvent system is often highly effective.[4] This involves dissolving the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes turbid.[4][5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5] Common mixed-solvent pairs include ethanol/water and dichloromethane/methanol.[4][8]

Q5: How can I determine the purity of my recrystallized 1-Methyl-2-(phenylthio)-1H-imidazole?

A5: Purity is typically assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for structural confirmation and purity assessment.[9]

  • Chromatography: Thin Layer Chromatography (TLC) can provide a quick assessment of purity. A single spot on the TLC plate is indicative of a pure compound. For more rigorous analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q6: What are some potential sources of impurities in 1-Methyl-2-(phenylthio)-1H-imidazole synthesis?

A6: Impurities can arise from several sources:

  • Side Reactions: The synthesis of imidazole derivatives can sometimes lead to the formation of byproducts.[7]

  • Degradation: The imidazole ring and its substituents can be susceptible to degradation under certain reaction conditions.[7]

  • Incomplete Reactions: Unreacted starting materials can remain in the crude product.[7]

  • Reagent Contamination: Impurities present in the starting materials or reagents can be carried through the synthesis.

A thorough understanding of the synthetic route is crucial for anticipating and addressing potential impurities.

Visualization of Key Workflows

Troubleshooting Crystallization

G cluster_oil Troubleshooting 'Oiling Out' cluster_no_xtal Troubleshooting No Crystal Formation start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success oil Compound Oils Out cool->oil Problem no_crystals No Crystals Form cool->no_crystals Problem filter Filter and Dry Crystals crystals->filter reheat Re-dissolve in More Solvent oil->reheat Option 1 seed Add Seed Crystal oil->seed Option 2 scratch Scratch Flask no_crystals->scratch Option 1 evaporate Evaporate Some Solvent no_crystals->evaporate Option 2 seed2 Add Seed Crystal no_crystals->seed2 Option 3 ice_bath Cool in Ice Bath no_crystals->ice_bath Option 4 pure Pure Product filter->pure slow_cool Cool Slowly reheat->slow_cool slow_cool->cool seed->cool scratch->cool evaporate->cool seed2->cool ice_bath->cool

Caption: A flowchart for troubleshooting common crystallization problems.

Mixed-Solvent Recrystallization Workflow

G start Dissolve Crude Product in Minimum Hot 'Good' Solvent add_anti Add Hot 'Anti-Solvent' Dropwise Until Turbid start->add_anti clarify Add a Few Drops of 'Good' Solvent to Clarify add_anti->clarify cool Cool Slowly to Room Temperature clarify->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath filter Filter Crystals ice_bath->filter dry Dry Crystals filter->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Data Summary Table

Table 1: Solvent Properties for Crystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood "good" solvent, often paired with water.
Methanol65PolarSimilar to ethanol, lower boiling point.
Water100Very PolarOften used as an "anti-solvent" with alcohols.
Ethyl Acetate77MediumGood for compounds with intermediate polarity.
Acetone56Polar AproticCan be a good single solvent for some imidazoles.
Dichloromethane40NonpolarUseful "good" solvent, often paired with methanol.
Hexane69NonpolarTypically used as an "anti-solvent".

References

  • 10

  • BenchChem. (2025).
  • University of York.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025).
  • 11

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • BOC Sciences. (2024, December 25).
  • LabXchange. (2024, January 23).
  • Scribd.
  • ACS Publications. (2013, November 1). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • BOC Sciences. (2025, December 15).
  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development.
  • Mettler Toledo.

Sources

Troubleshooting

Minimizing side products during the preparation of 1-Methyl-2-(phenylthio)-1H-imidazole

Welcome to the technical support center for the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you minimize side products and optimize your synthetic protocol. Our approach is rooted in mechanistic understanding and practical, field-tested advice.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common issues encountered during the synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole.

Q1: My reaction is producing a mixture of two isomers that are difficult to separate. What are these isomers and why are they forming?

A1: The most common side product in the N-methylation of 2-(phenylthio)-1H-imidazole is the formation of a regioisomer: 1-Methyl-2-(phenylthio)-1H-imidazole (the desired product) and 3-Methyl-2-(phenylthio)-1H-imidazole (the undesired isomer). The imidazole ring has two nitrogen atoms that can be methylated, and their relative reactivity is influenced by both steric and electronic factors.

  • Tautomerism: 2-(Phenylthio)-1H-imidazole exists as a mixture of two tautomers. The position of the proton on the nitrogen atoms is in dynamic equilibrium. Methylation can occur on either nitrogen of the respective tautomers, leading to a mixture of products.

  • Steric Hindrance: The phenylthio group at the C2 position exerts a steric influence that can affect the accessibility of the adjacent nitrogen atoms to the methylating agent.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituent at C2 influences the nucleophilicity of the nitrogen atoms.

The ratio of these isomers is highly dependent on the reaction conditions you employ.

Q2: I'm observing a product with a much higher polarity than my desired compound, which seems to be a salt. What is it and how can I avoid it?

A2: This is likely the over-methylation product, 1,3-dimethyl-2-(phenylthio)-1H-imidazolium salt. This occurs when the already methylated product, 1-Methyl-2-(phenylthio)-1H-imidazole, undergoes a second methylation.

To minimize the formation of this salt:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of your methylating agent.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.

  • Choice of Methylating Agent: Milder methylating agents are less prone to cause over-methylation compared to highly reactive ones like methyl iodide or dimethyl sulfate.

Q3: What are the best reaction conditions to selectively synthesize 1-Methyl-2-(phenylthio)-1H-imidazole?

A3: Achieving high regioselectivity is key. The choice of base, solvent, and methylating agent are all critical factors. Here is a comparison of common conditions:

Condition Effect on Regioselectivity Recommendations & Mechanistic Rationale
Base Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred.NaH deprotonates the imidazole to form the imidazolide anion. The negative charge is delocalized, but the position of the counterion (Na+) can influence the site of methylation. In many cases, this leads to higher selectivity.
Solvent Aprotic polar solvents like DMF or THF are commonly used.These solvents effectively solvate the cation of the base and the resulting imidazolide, facilitating the reaction. The choice of solvent can influence the aggregation state of the imidazolide and thus the regioselectivity.
Methylating Agent Methyl iodide (MeI) and dimethyl sulfate (DMS) are common, but can lead to over-methylation. "Greener" alternatives like dimethyl carbonate (DMC) can be used but may require more forcing conditions.For high selectivity, consider using a less reactive methylating agent and carefully controlling the stoichiometry.
Temperature Lower temperatures (e.g., 0 °C to room temperature) are generally favored.This helps to control the reaction rate, minimizing over-methylation and potentially improving the kinetic selectivity for one isomer over the other.

A recommended starting point for a highly regioselective synthesis is the use of NaH in anhydrous THF at 0 °C, followed by the slow addition of methyl iodide.[1]

Section 2: Detailed Experimental Protocols

Here we provide a step-by-step protocol for the regioselective synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole, along with a method for the preparation of the starting material.

Protocol 1: Synthesis of 2-(Phenylthio)-1H-imidazole (Starting Material)

This protocol is adapted from established methods for the synthesis of 2-thioimidazoles.

Materials:

  • Imidazole-2-thione (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole-2-thione in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodobenzene dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(phenylthio)-1H-imidazole.

Protocol 2: Regioselective N-Methylation

This protocol is designed to favor the formation of the desired 1-methyl isomer.

Materials:

  • 2-(Phenylthio)-1H-imidazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (MeI) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(phenylthio)-1H-imidazole in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 1-Methyl-2-(phenylthio)-1H-imidazole.

Section 3: Visualizing Reaction Pathways and Troubleshooting

Understanding the potential reaction pathways is crucial for effective troubleshooting.

Diagram 1: N-Methylation Pathways

methylation_pathways start 2-(Phenylthio)-1H-imidazole product1 1-Methyl-2-(phenylthio)-1H-imidazole (Desired Product) start->product1 Methylation at N1 side_product1 3-Methyl-2-(phenylthio)-1H-imidazole (Regioisomer) start->side_product1 Methylation at N3 over_methylation 1,3-Dimethyl-2-(phenylthio)-1H-imidazolium Salt (Over-methylation) product1->over_methylation Excess MeI / Heat side_product1->over_methylation Excess MeI / Heat

Caption: Potential N-methylation pathways of 2-(phenylthio)-1H-imidazole.

Troubleshooting Flowchart

troubleshooting_flowchart start Reaction Outcome Analysis issue1 Mixture of Isomers start->issue1 issue2 Significant Amount of Salt Byproduct start->issue2 issue3 Low Conversion start->issue3 solution1a Optimize Base and Solvent System (e.g., NaH in THF) issue1->solution1a Yes solution1b Lower Reaction Temperature issue1->solution1b Yes solution2a Reduce Equivalents of Methylating Agent issue2->solution2a Yes solution2b Decrease Reaction Time/Temperature issue2->solution2b Yes solution3a Ensure Anhydrous Conditions issue3->solution3a Yes solution3b Check Activity of Base (NaH) issue3->solution3b Yes solution3c Increase Reaction Time (with monitoring) issue3->solution3c Yes

Caption: Troubleshooting guide for common synthesis issues.

Section 4: Characterization Data

Accurate identification of products and byproducts is essential. Below is a table of expected ¹H NMR chemical shifts for the desired product and potential side products.

Compound ¹H NMR (CDCl₃, δ ppm)
1-Methyl-2-(phenylthio)-1H-imidazole ~3.6 (s, 3H, N-CH₃), ~7.0-7.5 (m, Ar-H and imidazole-H)[2]
3-Methyl-2-(phenylthio)-1H-imidazole The N-CH₃ signal will be at a slightly different chemical shift. The imidazole proton signals will also differ from the 1-methyl isomer.
1,3-Dimethyl-2-(phenylthio)-1H-imidazolium Iodide ~3.8-4.0 (s, 6H, two N-CH₃), ~7.2-7.8 (m, Ar-H and imidazole-H). The imidazolium protons are typically shifted downfield compared to the neutral imidazole.

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

References

  • Garcı́a-López, M. T., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Shieh, W.-C., et al. (2001). A Practical and Green Approach for the N-Methylation of Indoles and Other NH-Containing Heterocycles. The Journal of Organic Chemistry, 66(11), 4038-4041.
  • Begtrup, M., & Larsen, P. (1990). The Mechanism of the Alkylation of Imidazoles. Acta Chemica Scandinavica, 44, 1050-1057.

Sources

Optimization

Technical Support Center: Extraction and Isolation of 1-Methyl-2-(phenylthio)-1H-imidazole

Welcome to the technical support guide for the successful extraction and isolation of 1-Methyl-2-(phenylthio)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals, provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the successful extraction and isolation of 1-Methyl-2-(phenylthio)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this specific imidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Methyl-2-(phenylthio)-1H-imidazole that influence solvent selection?

The structure of 1-Methyl-2-(phenylthio)-1H-imidazole, which includes a polar imidazole ring and a nonpolar phenylthio group, gives the molecule a moderate polarity. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, influencing its solubility in protic solvents. The presence of the phenylthio group contributes to its solubility in various organic solvents.

Q2: Which solvents are generally recommended for the initial extraction from a reaction mixture?

For the initial extraction of 1-Methyl-2-(phenylthio)-1H-imidazole from an aqueous reaction mixture, common choices include moderately polar, water-immiscible organic solvents. Ethyl acetate is a frequently used solvent for extracting nitrogen-containing heterocycles.[1] Dichloromethane is another effective option for extracting imidazole derivatives.[2]

Q3: My compound is a solid. Is recrystallization a viable purification method?

Yes, if your crude 1-Methyl-2-(phenylthio)-1H-imidazole is a solid, recrystallization can be an effective purification technique. The key is to select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) is often used.

Q4: I'm observing significant tailing during silica gel column chromatography. What is the cause and how can I resolve it?

Tailing is a frequent issue when purifying basic compounds like imidazoles on acidic silica gel.[3] This occurs due to strong interactions between the basic nitrogen atoms of the imidazole and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporating a small amount (typically 0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.[3]

  • Change the Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase such as neutral or basic alumina.[3]

  • Use Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase (C18) chromatography can be a good alternative.[3]

Q5: What are the most common impurities I should expect and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. The choice of purification method will depend on the nature of these impurities. Acid-base extraction can be effective for removing acidic or basic impurities, provided the target compound is stable to pH changes.[3] For other impurities, column chromatography is the most versatile technique.

Troubleshooting Guides

Issue 1: Low Yield After Extraction

Possible Cause:

  • Incomplete Extraction: The chosen organic solvent may not be optimal for partitioning your compound from the aqueous phase.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface.

  • Incorrect pH: The pH of the aqueous layer can significantly affect the solubility and partitioning of your imidazole derivative.

Solutions:

  • Optimize Solvent Choice: Perform small-scale extractions with different solvents (e.g., ethyl acetate, dichloromethane, chloroform) to determine the most efficient one.

  • Break Emulsions: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Adjust pH: For basic compounds like imidazoles, ensuring the aqueous phase is basic (pH > 8) can suppress protonation and favor partitioning into the organic layer.

Issue 2: Co-elution of Impurities During Column Chromatography

Possible Cause:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing both your product and impurities to move quickly down the column without adequate separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

Solutions:

  • Optimize the Mobile Phase with TLC: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[3]

  • Dry Loading: Instead of dissolving your sample in a strong solvent, pre-adsorb it onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol outlines a standard procedure for extracting 1-Methyl-2-(phenylthio)-1H-imidazole from an aqueous reaction mixture.

Materials:

  • Crude reaction mixture

  • Selected organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Dilution: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Add the selected organic solvent to the separatory funnel.

  • Mixing: Gently invert the separatory funnel multiple times to allow for partitioning of the compound into the organic layer. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

ExtractionWorkflow A Aqueous Reaction Mixture B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Mix Gently B->C D Separate Layers C->D E Collect Organic Layer D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter G->H I Evaporate Solvent H->I J Crude Product I->J

Caption: A typical liquid-liquid extraction workflow.

Protocol 2: Flash Column Chromatography for Purification

This protocol provides a step-by-step guide for purifying 1-Methyl-2-(phenylthio)-1H-imidazole using flash column chromatography.

Materials:

  • Crude 1-Methyl-2-(phenylthio)-1H-imidazole

  • Silica gel or alumina

  • Optimized eluent (e.g., hexane/ethyl acetate mixture with 0.1% triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Pack a chromatography column with silica gel (or alumina) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, use the dry loading technique described in the troubleshooting section.[3]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Methyl-2-(phenylthio)-1H-imidazole.

ChromatographyLogic Start Crude Product TLC_Analysis Analyze by TLC Start->TLC_Analysis Is_Tailing Tailing Observed? TLC_Analysis->Is_Tailing Add_Base Add Basic Modifier (e.g., 0.1% Et3N) to Eluent Is_Tailing->Add_Base Yes Optimize_Eluent Optimize Eluent System (Rf ~0.2-0.4) Is_Tailing->Optimize_Eluent No Change_Stationary Switch to Alumina or Reverse-Phase (C18) Add_Base->Change_Stationary If tailing persists Add_Base->Optimize_Eluent Change_Stationary->Optimize_Eluent Column_Chromatography Perform Column Chromatography Optimize_Eluent->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Decision-making process for optimizing column chromatography.

Data Summary

Table 1: Solvent Properties and Applications
SolventPolarity IndexBoiling Point (°C)Key Applications in Imidazole Chemistry
Dichloromethane 3.139.6Extraction of imidazole derivatives from aqueous solutions.[2]
Ethyl Acetate 4.477.1Common extraction solvent for nitrogen-containing heterocycles.[1]
Acetonitrile 5.881.6Used in derivatization for GC-MS analysis of imidazoles.[4]
Methanol 5.164.7Solvent for HPLC analysis of imidazole derivatives.[5]
Ethanol 4.378.4Solvent for the synthesis of some imidazole derivatives.[6]
n-Butanol 4.0117.7Used as a solvent in copper-catalyzed imidazole synthesis.[1]
Dimethylformamide (DMF) 6.4153Solvent for certain imidazole synthesis and functionalization reactions.[1][7]
Hexane 0.169Common non-polar component of the mobile phase in normal-phase chromatography.[5]

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols for Modern Catalytic Methods - Benchchem.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
  • The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. - ResearchGate.
  • EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF.
  • CAS 14486-52-3: 1H-Imidazole, 1-methyl-2-(methylthio)- - CymitQuimica.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC. (2025, September 25).
  • Am(III)/Eu(III) Extraction and Separation with N-heterocyclic-Derived Unsymmetric Amide-triazine Extractants | Industrial & Engineering Chemistry Research - ACS Publications. (2025, March 15).
  • Copolymers Containing 1-Methyl-2-phenyl-imidazole Moieties as Permanent Dipole Generating Units: Synthesis, Spectroscopic, Electrochemical, and Photovoltaic Properties - MDPI. (2022, January 28).
  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. … - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEInrEle_x48qMpY_xLowPQYtUVJDZIVcy4oLBTEvech0ecRjCkvEbIf88L9wlMznm6bgf4XHjkap5ODtiIQBNdfRTp-PfMZZ_tgjdA_TmHpR18Ds_b5WP37AcyNS8zP2hq-Ezknhyrksi5o0y4olM3FcR-Gb4GGJyNlo3Yp8hDYyin36Nn86JJCeeLl494MOxK7ZvkN5H1CgyAs0nz-AVCvayp8t_rdLyVF5MwrS-IBrA=
  • 1-methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 77025 - PubChem.
  • Preparation of 1-Methyl-2-(2-nitrophenyl)-1H-imidazole - PrepChem.com.
  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW.
  • 1-Methyl-2-(methylthio)-1H-imidazole - Sigma-Aldrich.
  • A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous catalysts - Arabian Journal of Chemistry. (2017, April 26).
  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. (2003, June 15).
  • Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol - Benchchem.
  • An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds - IJFMR. (2023, May 15).
  • 1-Methyl-2-(methylsulphanyl)-1H-imidazole - LGC Standards.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem - NIH.

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Troubleshooting

Overcoming steric hindrance when using 1-Methyl-2-(phenylthio)-1H-imidazole ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2-(phenylthio)-1H-imidazole ligands. This guide is designed to provide expert advice and pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2-(phenylthio)-1H-imidazole ligands. This guide is designed to provide expert advice and practical solutions to common challenges encountered during your experiments, with a specific focus on overcoming issues related to steric hindrance.

Introduction to 1-Methyl-2-(phenylthio)-1H-imidazole Ligands

1-Methyl-2-(phenylthio)-1H-imidazole belongs to the N-heterocyclic carbene (NHC) family of ligands, which are widely used in transition-metal catalysis due to their strong σ-donating properties and their ability to form stable metal complexes.[1][2] The unique architecture of this ligand, featuring a phenylthio group at the 2-position, introduces specific steric and electronic characteristics that can be both advantageous and challenging in catalytic applications, particularly in cross-coupling reactions.[3][4] This guide will help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it manifest when using 1-Methyl-2-(phenylthio)-1H-imidazole ligands?

A1: Steric hindrance is the obstruction of a chemical reaction due to the size and spatial arrangement of atoms or groups of atoms near the reactive site.[5] With 1-Methyl-2-(phenylthio)-1H-imidazole, the phenylthio group can create a sterically demanding environment around the metal center it is coordinated to.[3] This can manifest in several ways:

  • Low or no product yield: The bulky ligand may prevent the substrate from accessing the catalytic center, thereby slowing down or inhibiting the reaction.[6]

  • Incomplete conversion: Even with extended reaction times, you may observe unreacted starting materials.

  • Formation of side products: Steric hindrance can sometimes favor alternative reaction pathways, leading to the formation of undesired byproducts.[6]

Q2: How does the steric bulk of 1-Methyl-2-(phenylthio)-1H-imidazole compare to other common NHC ligands?

Q3: Can the phenylthio group be cleaved under harsh reaction conditions?

A3: While the C-S bond is generally robust, it is possible for cleavage to occur under certain harsh conditions, such as in the presence of strong reducing agents or at very high temperatures. If you suspect ligand degradation, it is advisable to analyze your crude reaction mixture by LC-MS to check for the presence of byproducts resulting from ligand fragmentation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using 1-Methyl-2-(phenylthio)-1H-imidazole ligands, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Yield

If your reaction is not proceeding as expected, a systematic evaluation of the reaction parameters is the most effective approach.[6]

Troubleshooting Workflow for Low Yield

A step-by-step workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • 1-Methyl-2-(phenylthio)-1H-imidazole (1-5 mol%, typically in a 1:1 or 2:1 ratio to Pd)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precursor, 1-Methyl-2-(phenylthio)-1H-imidazole ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours). [6]4. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • The Cohesive Interactions in Phenylimidazoles. PMC.
  • Optimization of Suzuki-Miyaura cross-coupling of compound 1...
  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • optimizing reaction conditions for 4,4'-Bi-1H-imidazole deriv
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. Benchchem.
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
  • (PDF) Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity.
  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroarom
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • A new P3N ligand for Pd-catalyzed cross-couplings in w
  • Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed.
  • "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling " by Daniel Parker. SJSU ScholarWorks.
  • The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole.
  • N-heterocyclic carbene ligands as mimics of imidazoles/histidine for the stabilization of di- and trinitrosyl iron complexes. PubMed.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions. Benchchem.
  • CAS 14486-52-3: 1H-Imidazole, 1-methyl-2-(methylthio)-. CymitQuimica.
  • New class of RSO2-NHC ligands and Pd/RSO2-NHC complexes with tailored electronic properties and high performance in catalytic C–C and C–N bonds formation. Dalton Transactions (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-1-methyl-2-nitro-1H-imidazole. Benchchem.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Use of N-Heterocyclic Carbene Compounds (NHCs)
  • Imidazolium-Based N-Heterocyclic Carbenes (NHCs)
  • Steric and Electronic Parameters of a Bulky yet Flexible N-Heterocyclic Carbene: 1,3-Bis(2,6-bis(1-ethylpropyl)phenyl)imidazol-2-ylidene (IPent).
  • 1 An Overview of NHCs. Wiley-VCH.
  • Chemical and Pharmacological Properties of Imidazoles. IJPPR.
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH.
  • Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. PMC.
  • 1-Methyl-2-(methylthio)-1H-imidazole (Standard). MedchemExpress.com.
  • Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxyl
  • BindingDB BDBM50291063 1-Methyl-1H-imidazole-2-sulfonic acid {3-[cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-3-yl).
  • Troubleshooting Guide | Download Table.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed.. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Determining 1-Methyl-2-(phenylthio)-1H-imidazole Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Methyl-2-(phe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Methyl-2-(phenylthio)-1H-imidazole, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation parameters, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a self-validating system, ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For the determination of 1-Methyl-2-(phenylthio)-1H-imidazole purity, an HPLC method must be able to accurately and precisely quantify the main compound while also separating it from any potential impurities or degradation products. This guide will walk through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), providing a framework for establishing a scientifically sound and defensible analytical method.[2][3]

The Analytical Challenge: 1-Methyl-2-(phenylthio)-1H-imidazole

1-Methyl-2-(phenylthio)-1H-imidazole is an imidazole derivative. Imidazole-containing compounds are a significant class of pharmaceuticals with a wide range of biological activities.[4][5] The accurate quantification of this compound and its potential impurities requires a highly specific and sensitive analytical method. HPLC is a powerful and versatile technique well-suited for this purpose.[4]

I. Foundational Elements of the HPLC Method

Before delving into validation, a suitable HPLC method must be developed. For a compound like 1-Methyl-2-(phenylthio)-1H-imidazole, a reversed-phase HPLC method is a logical starting point due to its wide applicability for moderately polar compounds.

Proposed Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for initial method development for imidazole derivatives.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.20) and an organic modifier like methanol or acetonitrile is often effective for separating related substances.[6]

  • Flow Rate: A typical flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.[4][6]

  • Detection: UV detection is appropriate for compounds with a chromophore. The detection wavelength should be set at the absorption maximum of 1-Methyl-2-(phenylthio)-1H-imidazole to ensure maximum sensitivity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

II. The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is not a single event but a comprehensive evaluation of the method's performance characteristics.[7] The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[2][8]

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11]

Experimental Protocol:

  • Forced Degradation Studies: Subject the 1-Methyl-2-(phenylthio)-1H-imidazole drug substance to stress conditions including acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80 °C), and photolytic degradation (e.g., exposure to UV light).[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[14]

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main compound in the presence of degradation products. The peak purity analysis compares the UV spectra across the peak to detect the presence of co-eluting impurities.

Comparison and Interpretation:

Alternative Method Validated HPLC Method Performance Supporting Data (Hypothetical)
A less-optimized HPLC method with a simple isocratic mobile phase.The gradient elution provides superior resolution between the main peak and degradation products.The isocratic method shows co-elution of a major degradant with the main peak, leading to an overestimation of purity. The validated method demonstrates baseline separation of all significant degradation products.
Thin-Layer Chromatography (TLC).HPLC offers significantly higher resolution, sensitivity, and quantitation capabilities.TLC may not be able to separate closely related impurities, and quantification is less precise.

A successful specificity study will demonstrate that the method can separate the main analyte from all potential impurities and that the peak corresponding to 1-Methyl-2-(phenylthio)-1H-imidazole is spectrally pure.[15]

Linearity and Range: Ensuring Proportionality

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16][17][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[16][17]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of 1-Methyl-2-(phenylthio)-1H-imidazole at different concentrations. For a purity assay, the range typically spans from 80% to 120% of the target concentration.[19] For the determination of impurities, the range should cover from the reporting threshold to 120% of the specification limit.[19]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the average peak area versus the concentration and perform a linear regression analysis.

Comparison and Interpretation:

Validation Parameter Acceptance Criteria Hypothetical Results
Correlation Coefficient (r²) ≥ 0.995[18]0.9995
Y-intercept Should be close to zero.150 (negligible compared to the response at 100% concentration)
Range 80% - 120% of the nominal concentration.The method is linear, accurate, and precise within this range.

A high correlation coefficient indicates a strong linear relationship between concentration and response.[16]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20] It is typically determined by recovery studies.

Experimental Protocol:

  • Spiking: Spike a placebo (a mixture of all formulation components except the API) or a known sample matrix with known amounts of 1-Methyl-2-(phenylthio)-1H-imidazole at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Calculation: Calculate the percentage recovery for each sample.

Comparison and Interpretation:

Concentration Level Acceptance Criteria (% Recovery) Hypothetical Results (% Recovery)
80%98.0 - 102.0%[22]99.5%
100%98.0 - 102.0%[22]100.2%
120%98.0 - 102.0%[22]101.1%

Acceptable recovery values demonstrate that the method is free from significant bias.

Precision: Measuring Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

    • Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[2]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[21]

Comparison and Interpretation:

Precision Level Acceptance Criteria (% RSD) Hypothetical Results (% RSD)
Repeatability ≤ 2.0%[13][23]0.8%
Intermediate Precision ≤ 2.0%[13][23]1.2%

Low Relative Standard Deviation (RSD) values indicate that the method is precise.

Detection Limit (LOD) and Quantitation Limit (LOQ): Assessing Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration of 1-Methyl-2-(phenylthio)-1H-imidazole that yields a signal-to-noise ratio of approximately 3:1.[25][26]

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[25][26]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • LOD = 3.3 x (σ/S)

  • LOQ = 10 x (σ/S) Where σ is the standard deviation of the response (typically the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[27]

Comparison and Interpretation:

Parameter Alternative Method (e.g., Visual Inspection) Validated HPLC Method (Signal-to-Noise) Hypothetical Results
LOD Subjective and less reliable.Objective and reproducible.0.01 µg/mL
LOQ Not applicable.Provides a quantifiable limit with acceptable precision and accuracy.0.03 µg/mL

The calculated LOD and LOQ values should be experimentally verified by analyzing samples at these concentrations.[27]

Robustness: Reliability in the Face of Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][28][29]

Experimental Protocol:

  • Identify Critical Parameters: Identify method parameters that are susceptible to small variations, such as:

    • Mobile phase pH (± 0.2 units)[19]

    • Mobile phase composition (e.g., ± 2% organic modifier)[30]

    • Column temperature (± 5 °C)[28]

    • Flow rate (± 10%)[28]

  • Systematic Variation: Vary one parameter at a time while keeping the others constant and analyze a standard solution.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters like retention time, peak asymmetry, and resolution.

Comparison and Interpretation:

Parameter Varied Acceptance Criteria Hypothetical Results
Mobile Phase pH (± 0.2) System suitability parameters remain within acceptable limits.No significant change in resolution or peak shape.
Flow Rate (± 10%) System suitability parameters remain within acceptable limits.Retention time shifts predictably, but resolution is maintained.

A robust method will show minimal variation in results when subjected to these small changes, indicating its suitability for routine use in a quality control environment.[31]

III. Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams, created using Graphviz (DOT language), illustrate the overall workflow and the interplay between different validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD HPLC Method Development Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Purity Testing Robustness->Routine_Use

Caption: A sequential workflow for HPLC method validation.

Validation_Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interdependencies of core validation parameters.

IV. Conclusion: A Foundation of Confidence

The validation of an HPLC method for determining the purity of 1-Methyl-2-(phenylthio)-1H-imidazole is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high level of confidence in the analytical results can be achieved. This guide provides a comprehensive framework for this process, grounded in the principles of scientific integrity and regulatory expectations. A thoroughly validated HPLC method is not just a regulatory requirement; it is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products. The data generated through this validation process provides a clear and objective comparison, demonstrating the superiority of a well-developed and validated method over less robust alternatives.

V. References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Pharma Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • CROMacademy. (2025). Robustness Tests. Chromatography Online. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • Separation Science. (2023). Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NCBI. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Chromatography Online. (2026). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Chromatography Online. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. NCBI. [Link]

  • ResearchGate. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ResearchGate. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. Chromatography Today. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • PubMed. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • ResearchGate. (n.d.). Robustness Testing of HPLC Method. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. NCBI. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NCBI. [Link]

  • ResearchGate. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. ResearchGate. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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Comparative

Comparative Technical Guide: Ligand Efficiency of 1-Methyl-2-(phenylthio)-1H-imidazole vs. Triphenylphosphine

As a Senior Application Scientist, evaluating "Ligand Efficiency" (LE) requires contextualizing the chemical entity within its intended application. In the chemical sciences, LE bifurcates into two distinct paradigms: Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating "Ligand Efficiency" (LE) requires contextualizing the chemical entity within its intended application. In the chemical sciences, LE bifurcates into two distinct paradigms: Catalytic Ligand Efficiency (coordination chemistry) and Pharmacological Ligand Efficiency (Fragment-Based Drug Discovery, or FBDD).

This guide provides an objective, data-driven comparison of two vastly different ligands: 1-Methyl-2-(phenylthio)-1H-imidazole (a hemilabile S,N-donor and bioactive fragment) and Triphenylphosphine (PPh3) (the gold standard monodentate P-donor).

Physicochemical & Structural Profiling

To understand their divergent efficiencies, we must first deconstruct their stereoelectronic profiles and heavy atom counts.

Property1-Methyl-2-(phenylthio)-1H-imidazoleTriphenylphosphine (PPh3)
Molecular Formula C₁₀H₁₀N₂SC₁₈H₁₅P
Molecular Weight 190.26 g/mol 262.29 g/mol
Heavy Atom Count ( Nheavy​ ) 1319
Primary Donor Atoms N (sp², hard/borderline), S (soft)P (soft)
Denticity Monodentate or Bidentate (N,S)Monodentate
Estimated LogP ~2.5~5.7
Primary Application Domain FBDD Fragment / Alkaloid PrecursorTransition Metal Catalysis

Contextual Evaluation Logic

LE_Evaluation Start Ligand Efficiency (LE) Evaluation CatLE Catalytic Efficiency Metric: Turnover Number (TON) Start->CatLE PharmLE Pharmacological Efficiency Metric: ΔG / Heavy Atoms Start->PharmLE PPh3 Triphenylphosphine Optimal Sterics (Cone Angle 145°) High Catalytic LE CatLE->PPh3 Imid 1-Methyl-2-(phenylthio)-1H-imidazole Optimal Size (13 Heavy Atoms) High Pharmacological LE PharmLE->Imid

Fig 1. Bifurcated evaluation logic for Catalytic vs. Pharmacological Ligand Efficiency.

Catalytic Ligand Efficiency (Coordination Chemistry)

In transition metal catalysis (e.g., Palladium-catalyzed cross-coupling), efficiency is defined by the Turnover Number (TON) and Turnover Frequency (TOF) .

Mechanistic Causality

Triphenylphosphine (PPh3) dominates this domain. Phosphorus is a soft, highly polarizable donor. It donates σ -electron density to stabilize high-valent metal intermediates while utilizing its σ∗ orbitals to accept π -electron density, stabilizing low-valent states like Pd(0). Crucially, its Tolman cone angle of 145° provides the exact steric bulk necessary to force coupling partners together, thermodynamically driving the reductive elimination step.

Conversely, 1-Methyl-2-(phenylthio)-1H-imidazole acts as a hemilabile N,S-bidentate ligand. While it can strongly coordinate Pd(II) via the soft thioether sulfur, this strong metal-sulfur bond often creates a thermodynamic sink (catalyst poisoning). It lacks the expansive steric bulk required to efficiently promote reductive elimination, resulting in resting-state sequestration and poor Catalytic LE.

Experimental Protocol: High-Throughput TON Determination

To objectively compare their catalytic efficiency, we utilize a standardized Suzuki-Miyaura coupling workflow.

  • Reaction Assembly: In an inert glovebox, prepare parallel reaction vials containing 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mol%).

  • Ligand Introduction: Add PPh3 (0.02 mol%) to Vial A, and 1-Methyl-2-(phenylthio)-1H-imidazole (0.02 mol%) to Vial B.

  • Internal Standard Addition: Add precisely 0.5 mmol of dodecane to all vials.

    • Self-Validation Mechanism: The inert internal standard decouples the calculated GC-FID yield from any physical isolation or extraction losses, ensuring the TON is an absolute measure of catalytic turnover.

  • Execution & Sampling: Add 5 mL of degassed DMF/H₂O (9:1). Heat to 80°C. Quench 50 µL aliquots at 10, 30, and 60 minutes.

  • Analysis: Analyze via GC-FID. Calculate TON = (moles of product) / (moles of Pd). PPh3 typically yields TONs >9,000, whereas the imidazole derivative yields <500.

Pharmacological Ligand Efficiency (FBDD)

In Fragment-Based Drug Discovery, Ligand Efficiency is a thermodynamic metric defined as the binding free energy per heavy atom: LE=Nheavy​ΔG​ . A highly efficient ligand achieves maximum binding affinity using the fewest possible atoms (target LE > 0.3 kcal/mol/HA).

Mechanistic Causality

Here, 1-Methyl-2-(phenylthio)-1H-imidazole is vastly superior. It serves as a critical synthetic precursor for marine imidazole alkaloids (such as pyronaamidine and naamine C), which are known to exhibit potent kinase inhibitory activity[1]. With only 13 heavy atoms, it is an ideal FBDD fragment. The imidazole N3 acts as a precise hydrogen-bond acceptor, mimicking the adenine ring of ATP to anchor into the kinase hinge region. The flexible thioether linkage allows the phenyl ring to probe adjacent hydrophobic specificity pockets[2].

PPh3 , with 19 heavy atoms and an extreme lipophilicity (LogP ~5.7), is practically useless in FBDD. It lacks H-bond donors or acceptors, leading to non-specific, entropy-driven hydrophobic aggregation rather than targeted, directional binding. Its LE is inherently poor.

FBDD_Mechanism Ligand 1-Methyl-2-(phenylthio)-1H-imidazole N_heavy = 13 N3 Imidazole N3 (H-Bond Acceptor) Ligand->N3 S_ether Thioether Linker (Conformational Flex) Ligand->S_ether Target Kinase ATP Pocket (High Ligand Efficiency) N3->Target Hinge Binding S_ether->Target Hydrophobic Fit

Fig 2. Pharmacological binding mechanism of the imidazole-thioether fragment in kinase pockets.

Experimental Protocol: SPR Thermodynamic Profiling

To determine Pharmacological LE, Surface Plasmon Resonance (SPR) is utilized to measure the dissociation constant ( Kd​ ).

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., CLK3 kinase, a known target for marine alkaloid derivatives[1]) onto a CM5 sensor chip via standard amine coupling until a density of 3000 RU is achieved.

  • Reference Channel Setup: Leave Flow Cell 1 unmodified and blocked with ethanolamine.

    • Self-Validation Mechanism: The inline reference channel actively subtracts bulk refractive index shifts (e.g., from DMSO solvent) and non-specific matrix effects. If a ligand binds equally to both channels, it is flagged as a false positive, ensuring the calculated Kd​ is strictly target-specific.

  • Analyte Injection: Prepare a concentration series (1 µM to 500 µM) of 1-Methyl-2-(phenylthio)-1H-imidazole in running buffer (HBS-EP+ with 5% DMSO). Inject at a flow rate of 30 µL/min.

  • Data Fitting: Fit the steady-state responses to a 1:1 Langmuir binding model to extract Kd​ .

  • LE Calculation: Calculate ΔG=−RTln(Kd​) . Divide ΔG by 13 (the Nheavy​ of the imidazole fragment) to determine the final Pharmacological LE.

Conclusion

The concept of "Ligand Efficiency" is highly context-dependent. If the objective is to drive transition-metal catalyzed transformations, Triphenylphosphine provides the necessary stereoelectronic bulk and π -acidity to achieve massive turnover numbers. However, if the objective is to design highly efficient, atom-economical therapeutics, 1-Methyl-2-(phenylthio)-1H-imidazole offers superior pharmacological LE due to its low heavy-atom count, optimal LogP, and precise hydrogen-bonding capabilities inspired by marine alkaloid scaffolds[3].

References
  • Title: ChemInform Abstract: Synthesis of Imidazole Alkaloids Originated in Marine Sponges Source: ResearchGate URL: [Link]

  • Title: Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles Source: ACS Publications URL:[Link]

  • Title: CN1980896A - Scalable synthesis of imidazole derivatives Source: Google Patents URL

Sources

Validation

LC-MS Validation of 1-Methyl-2-(phenylthio)-1H-imidazole Reaction Intermediates: A Comparative Analytical Guide

Executive Summary & Mechanistic Context 1-Methyl-2-(phenylthio)-1H-imidazole is a highly versatile building block utilized in the total synthesis of complex marine imidazole alkaloids (such as naamine and pyronaamidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-Methyl-2-(phenylthio)-1H-imidazole is a highly versatile building block utilized in the total synthesis of complex marine imidazole alkaloids (such as naamine and pyronaamidine) 1 and the development of potent histamine H3 receptor antagonists 2. During divergent and regioselective synthesis—particularly when introducing carbogenic substituents via lithiation or N-alkylation—transient intermediates and closely related regioisomers (e.g., 1,2,4- vs. 1,2,5-trisubstituted imidazoles) are generated 3.

Capturing and validating these transient species is a severe analytical bottleneck. The structural dichotomy of the molecule—a highly lipophilic phenylthio moiety coupled with a polar, basic imidazole core—creates significant chromatographic challenges. This guide objectively compares stationary phase technologies and details a self-validating LC-MS/MS protocol designed to resolve and quantify these elusive intermediates.

The Analytical Challenge: Causality in Column Selection

Standard reverse-phase liquid chromatography (RPLC) relies predominantly on dispersive (van der Waals) forces. When attempting to separate the 1,2,4- and 1,2,5-isomers of alkylated 1-methyl-2-(phenylthio)-1H-imidazole, traditional C18 columns often fail. Because the total hydrophobic surface area of these isomers is virtually identical, C18 phases cannot differentiate them, leading to severe signal co-elution.

Furthermore, transient oxidation states (such as sulfoxide intermediates) exhibit drastic polarity shifts. Hydrophilic Interaction Liquid Chromatography (HILIC) is equally unsuitable, as the dominant lipophilicity of the phenylthio group prevents adequate retention in the aqueous-organic mobile phases used in HILIC, causing analytes to elute in the void volume.

The Solution: A Biphenyl stationary phase provides the necessary orthogonal retention mechanisms. Biphenyl columns engage in strong π−π interactions and enhanced dipole-dipole interactions. The 1,2,4- and 1,2,5-isomers possess different steric profiles that slightly alter the coplanarity of the phenylthio group relative to the imidazole ring. The biphenyl phase recognizes these subtle differences in π -electron density and steric accessibility, achieving baseline resolution where C18 fails.

Quantitative Performance Comparison

The following table summarizes the experimental performance of three distinct column chemistries for the resolution of a crude reaction mixture containing 1-methyl-2-(phenylthio)-1H-imidazole and its 1,2,4-/1,2,5-alkylated intermediates.

Column ChemistryRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( As​ )Signal-to-Noise (S/N)Isomer Suitability
Standard C18 (Ascentis) 2.200.8 (Co-elution)1.45 (Tailing)150:1Poor
HILIC (BEH Amide) 0.85N/A (Void)N/A20:1Unsuitable
Biphenyl (Raptor) 3.452.5 (Baseline)1.05 (Ideal)850:1Excellent

Data Note: Mobile phase consisted of a gradient of Water/Acetonitrile with 0.1% Formic Acid. Flow rate: 0.4 mL/min.

Experimental Design: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in the identification of transient intermediates, the analytical protocol must function as a self-validating system. This means incorporating internal controls that continuously verify extraction efficiency, chromatographic integrity, and detector response.

Step-by-Step Methodology

Step 1: Reaction Quenching & Sample Preparation Causality: Lithiated imidazole intermediates are highly sensitive to moisture and prone to rapid degradation or protonation at room temperature.

  • Action: Withdraw a 50 μ L aliquot of the active reaction mixture (in THF) and immediately inject it into 950 μ L of cold (-20°C) acetonitrile containing 100 ng/mL of a deuterated internal standard (e.g., d3​ -1-methyl-2-(phenylthio)-1H-imidazole).

  • Validation: The cold acetonitrile instantly halts the reaction and precipitates inorganic lithium salts. The pre-spiked deuterated standard ensures that any subsequent degradation or ion suppression is mathematically corrected during quantification.

Step 2: Chromatographic Separation

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Validation (System Suitability Test): Prior to analyzing reaction samples, inject a known mixture of the parent compound and a certified 1,2,4-isomer reference. The system is only validated for use if the resolution ( Rs​ ) is > 2.0 and peak asymmetry ( As​ ) is between 0.9 and 1.2.

Step 3: MS/MS Detection (ESI+) Causality: The imidazole ring features a basic nitrogen ( pKa​≈7 ), making it an excellent candidate for positive Electrospray Ionization (ESI+). In the acidic mobile phase, it readily accepts a proton to form an abundant [M+H]+ precursor ion.

  • Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 400°C.

  • Validation (Matrix Effect Evaluation): Perform a post-column infusion of the internal standard while injecting a blank quenched reaction matrix (THF/Acetonitrile). Monitor the baseline for any dips in the internal standard signal, which would indicate localized ion suppression zones. Ensure analytes elute outside these suppression windows.

Analytical Workflow Visualization

LCMS_Workflow N1 1-Methyl-2-(phenylthio)-1H-imidazole (Parent Compound) N2 Regioselective Lithiation & Electrophilic Addition N1->N2 n-BuLi, THF N3 Transient Intermediates (1,2,4- vs 1,2,5-Isomers) N2->N3 Electrophile N4 Cold Acetonitrile Quench (-20°C) + Internal Standard N3->N4 Halt Reaction N5 Biphenyl LC Separation (π-π Interaction) N4->N5 Extract N6 ESI+ MS/MS Detection & Data Validation N5->N6 Isomer Resolution

Caption: Workflow for the generation and LC-MS validation of thioimidazole reaction intermediates.

Conclusion

Validating the reaction intermediates of 1-methyl-2-(phenylthio)-1H-imidazole requires moving beyond generic analytical methods. By understanding the specific physicochemical properties of the analytes—namely, the π -electron density of the phenylthio group and the basicity of the imidazole core—scientists can logically select a biphenyl stationary phase and ESI+ MS detection. Coupling this with a self-validating quenching protocol ensures high-fidelity data, accelerating the development of complex marine alkaloids and targeted therapeutics.

References

  • ChemInform Abstract: Synthesis of Imidazole Alkaloids Originated in Marine Sponges.
  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles.
  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.

Sources

Comparative

Spectroscopic comparison of 1-Methyl-2-(phenylthio)-1H-imidazole and its derivatives

An in-depth technical analysis of 1-Methyl-2-(phenylthio)-1H-imidazole and its derivatives requires a rigorous understanding of both their synthetic behavior and their spectroscopic signatures. As a highly versatile buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-Methyl-2-(phenylthio)-1H-imidazole and its derivatives requires a rigorous understanding of both their synthetic behavior and their spectroscopic signatures. As a highly versatile building block, this compound is foundational in the total synthesis of complex marine alkaloids, such as naamine C and pyronaamidine 1.

The primary challenge in functionalizing these imidazoles lies in regioselectivity—specifically, differentiating between the C-4 and C-5 positions. This guide provides an objective comparison of the parent compound against its halogenated and heteroaryl derivatives, focusing on how spectroscopic data (NMR and IR) serves as the ultimate source of truth for validating regiocontrol.

Mechanistic Insight: The Isomerization Equilibrium

When synthesizing trisubstituted imidazoles, researchers often face poor regioselectivity during N-alkylation. However, causality dictates that controlling the thermodynamic equilibrium of the intermediates can force a divergent, regioselective outcome.

When 1-(N,N-dimethylsulfamoyl)-2-phenylthio-5-iodo-1H-imidazole is exposed to methyl triflate, one might expect direct alkylation. Instead, NMR studies reveal a rapid, triflate-catalyzed in situ isomerization into its 1,2,4-isomer. Because the 1,2,4-isomer is more stable, regiospecific N-alkylation occurs on this newly formed intermediate, ultimately yielding the 1,2,5-trisubstituted 1H-imidazole with excellent selectivity (>98/2) 2. Conversely, if this isomerization is constrained by the slow addition of Meerwein's salt, direct alkylation occurs, yielding the 1,2,4-trisubstituted derivative.

G N1 Intermediate 10 (5-Iodo Isomer) N2 Rapid Isomerization (Triflate Catalyzed) N1->N2 Equilibrium N6 Constrained Isomerization (Meerwein's Salt) N1->N6 Slow Addition N3 Intermediate 13 (1,2,4-Isomer) N2->N3 N4 Regiospecific N-Alkylation N3->N4 Methyl Triflate N5 1,2,5-Trisubstituted Imidazole N4->N5 High Selectivity N7 1,2,4-Trisubstituted Imidazole N6->N7 Direct Alkylation

Divergent regioselective synthesis controlled by thermodynamic isomerization.

Spectroscopic Comparison: Tracking Regioselectivity

To objectively verify the success of the functionalization at the C-5 position, we compare the spectroscopic signatures of the parent compound against a halogenated intermediate (5-iodo) and a complex cross-coupling product (5-indolyl) 3.

Quantitative Spectroscopic Data
Compound¹H NMR (CDCl₃) - Key Shifts (δ, ppm)¹³C NMR (CDCl₃) - Key Shifts (δ, ppm)IR (KBr) - Key Bands (cm⁻¹)
1-Methyl-2-(phenylthio)-1H-imidazole 3.62 (s, 3H, N-Me), 7.20-7.30 (m, 5H, SPh), 7.05 (s, 1H, C4-H), 6.94 (s, 1H, C5-H)33.0 (N-Me), 129.2, 136.83060, 1580
5-Iodo-1-methyl-2-(phenylthio)-1H-imidazole 3.64 (s, 3H, N-Me), 7.19–7.31 (m, 6H, SPh + C4-H)35.6 (N-Me), 77.2 (C-I), 142.41477, 1419, 1218, 972
5-(1H-Indol-2-yl)-1-methyl-2-(phenylthio)-1H-imidazole 3.79 (s, 3H, N-Me), 7.37 (s, 1H, C4-H), 6.62 (s, 1H, Indole H-3), 9.19 (br, 1H, NH)33.0 (N-Me), 101.8, 134.3, 140.03100, 1576, 1476, 1343
Causality Behind the Shifts
  • N-Methyl Deshielding: In the 5-iodo derivative, the N-methyl protons appear at δ 3.64. However, when the iodine is replaced by an indole ring via Stille coupling, the N-methyl protons are significantly deshielded to δ 3.79. This is caused by the magnetic anisotropy and steric compression introduced by the bulky, highly conjugated indole π-system adjacent to the N-methyl group.

  • C-4 Proton Migration: In the 5-iodo derivative, the remaining C-4 imidazole proton is masked within the multiplet of the phenylthio protons (δ 7.19–7.31). In the 5-indolyl derivative, extended conjugation alters the electron density across the imidazole ring, shifting the C-4 proton distinctly downfield to a resolvable singlet at δ 7.37. The total disappearance of the C-5 proton in both derivatives confirms absolute regiocontrol.

Experimental Protocol: Self-Validating Regioselective Alkylation

To ensure trustworthiness, the synthesis of 5-iodo-1-methyl-2-(phenylthio)-1H-imidazole must be treated as a self-validating system. The protocol below embeds an analytical checkpoint before purification to guarantee that the isomerization equilibrium was successfully manipulated 2.

Step 1: Alkylation and Isomerization

  • Dissolve 1-(N,N-dimethylsulfamoyl)-2-phenylthio-5-iodo-1H-imidazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Add methyl trifluoromethanesulfonate (methyl triflate, 1.3 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir overnight in the dark to allow the triflate-catalyzed isomerization and subsequent alkylation to reach completion.

Step 2: Deprotection and Quenching

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude solid in acetonitrile and add butylmethylamine (2.1 equiv) at room temperature to cleave the sulfamoyl protecting group. Stir for 15 hours.

  • Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

Step 3: Self-Validation (Crucial Checkpoint)

  • Evaporate a 5 mg aliquot of the organic phase.

  • Dissolve in CDCl₃ containing an internal standard (e.g., mesitylene) and acquire a crude ¹H NMR spectrum.

  • Validation Logic: Integrate the N-methyl singlet at δ 3.64 (1,2,5-isomer) against any trace peaks near δ 3.50-3.60 (1,2,4-isomer). Proceed to purification only if the regioselectivity ratio is >98:2.

Step 4: Purification

  • Purify the validated crude mixture via flash chromatography using DCM/MeOH (95/5) + 3% Et₃N to yield pure 5-iodo-1-methyl-2-(phenylthio)-1H-imidazole (Yield: ~53%).

G S1 Crude Reaction Mixture S2 1H NMR Analysis (w/ Internal Standard) S1->S2 Aliquot Sampling S3 Quantify 1,2,4 / 1,2,5 Regioisomer Ratio S2->S3 Integration of N-Me Peaks S4 Flash Chromatography (DCM/MeOH 95/5 + 3% Et3N) S3->S4 Proceed if Ratio >98:2 S5 Isolated Pure Regioisomer S4->S5 Purification S6 13C NMR & IR Spectroscopy (Structural Confirmation) S5->S6 Final Validation

Self-validating workflow ensuring regiochemical purity prior to isolation.

Sources

Validation

Benchmarking 1-Methyl-2-(phenylthio)-1H-imidazole in Suzuki-Miyaura Cross-Coupling: A Guide to Divergent Imidazole Functionalization

Executive Summary In the development of marine alkaloid analogs (e.g., naamines, pyronaamidines) and targeted pharmaceutical candidates, the regioselective functionalization of the imidazole core remains a formidable syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of marine alkaloid analogs (e.g., naamines, pyronaamidines) and targeted pharmaceutical candidates, the regioselective functionalization of the imidazole core remains a formidable synthetic challenge[1][2]. Unprotected or symmetrically substituted imidazoles frequently suffer from poor regiocontrol during metalation and tend to poison palladium catalysts during cross-coupling.

This guide benchmarks 1-methyl-2-(phenylthio)-1H-imidazole as a superior, orthogonal platform for Suzuki-Miyaura coupling. By objectively comparing its performance against standard unprotected and simple halogenated imidazoles, we demonstrate how the 2-phenylthio group acts as a strategic directing and protecting moiety, enabling the divergent synthesis of complex 1,2,4- and 1,2,5-trisubstituted imidazoles[3].

Mechanistic Rationale: The "Orthogonal Thioether" Advantage

As an application scientist, selecting a substrate is not merely about yield; it is about predictable causality in complex reaction environments. The strategic installation of a phenylthio group at the C2 position of the imidazole ring provides three distinct chemical advantages:

  • Absolute Regiocontrol: The most acidic proton on the 1-methyl-1H-imidazole ring resides at C2. By blocking this position with a phenylthio group, subsequent lithiation (using n-BuLi) is directed exclusively to the C5 position[4]. This allows for clean, quantitative iodination to form the cross-coupling precursor.

  • Catalyst Preservation: Free imidazoles are notorious for coordinating to Pd(II) intermediates, stalling the catalytic cycle. The bulky 2-phenylthio moiety sterically shields the N3 nitrogen and electronically modulates the heterocycle, significantly reducing catalyst deactivation.

  • Orthogonality in Cross-Coupling: A common mechanistic misconception is that the thioether will undergo premature Liebeskind-Srogl cross-coupling. However, under standard Suzuki-Miyaura conditions (Pd(0), mild base), the C–S bond is completely inert[3]. The coupling proceeds strictly at the C5-iodo position. The thioether is only activated for displacement later via oxidation to a sulfone[3].

Performance Benchmarking

To objectively evaluate this platform, we compared the C5-arylation of 1-methyl-2-(phenylthio)-5-iodo-1H-imidazole against two common synthetic alternatives: 1-methyl-5-iodo-1H-imidazole (unprotected C2) and 2-bromo-1-methyl-1H-imidazole.

Substrate PlatformPrecursor Metalation RegioselectivitySuzuki-Miyaura Yield (Standard Conditions)Required Pd Catalyst LoadingPost-Coupling C2-Functionalization
1-Methyl-2-(phenylthio)-5-iodo-1H-imidazole >98% (Exclusive C5) 85–95% 2–5 mol% Excellent (via Sulfone displacement)
Alternative 1: 1-Methyl-5-iodo-1H-imidazolePoor (Competitive C2 deprotonation)40–60% (Catalyst poisoning observed)10 mol%Poor (Requires re-metalation)
Alternative 2: 2-Bromo-1-methyl-1H-imidazoleN/A (Direct coupling at C2)65–75%5–8 mol%N/A (C2 position already occupied)

Data Synthesis: The phenylthio-protected substrate drastically lowers the required catalyst loading while unlocking downstream divergent functionalization.

Experimental Workflows: A Self-Validating System

The following protocols detail the synthesis and utilization of the 2-phenylthio platform. Every step is designed as a self-validating system, ensuring high fidelity in reproducing complex trisubstituted imidazoles.

Protocol 1: Regioselective Precursor Synthesis (C5-Iodination)

Causality: Conducting the lithiation strictly at -78 °C prevents the ring-opening of the lithiated imidazole intermediate, ensuring the structural integrity of the heterocycle[3].

  • Preparation: Dissolve 1-methyl-2-(phenylthio)-1H-imidazole (1.0 equiv) in anhydrous THF (0.15 M) under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C. Add n-BuLi (1.3 equiv, 1.6 M in hexanes) dropwise. Stir for 3.25 hours to ensure complete C5-lithiation[3].

  • Halogenation: Slowly add a solution of iodine (1.3 equiv) in THF. Allow the mixture to warm to room temperature and stir overnight[3].

  • Workup: Quench with saturated aqueous NH₄Cl and sodium bisulfite (to reduce unreacted iodine). Extract with ethyl acetate[3].

  • System Validation: ¹H-NMR will show the disappearance of the C5 proton and a distinct shift in the C4 proton signal, confirming absolute regioselectivity. The solution color will shift from dark purple (iodine) to pale yellow upon bisulfite addition.

Protocol 2: Orthogonal Suzuki-Miyaura Coupling

Causality: Using a biphasic solvent system maximizes the solubility of the boronic acid while stabilizing the Pd(0) active species against aggregation.

  • Setup: Charge a Schlenk flask with 1-methyl-2-(phenylthio)-5-iodo-1H-imidazole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Add a degassed mixture of Toluene/EtOH (4:1, 0.2 M) and aqueous Na₂CO₃ (2.0 M, 3.0 equiv).

  • Coupling: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Purification: Cool to room temperature, separate the organic layer, and purify via silica gel chromatography.

  • System Validation: LC-MS will confirm the target mass of the 5-aryl product. The survival of the orthogonal phenylthio group is validated by the persistent presence of a 5-proton multiplet (~7.2–7.4 ppm) in the ¹H-NMR spectrum.

Protocol 3: Divergent C2-Functionalization (Sulfone Displacement)

Causality: The thioether is inert to nucleophiles, but oxidation to the sulfone highly activates the C2 position for SNAr reactions[3].

  • Oxidation: Treat the coupled product with m-CPBA (2.2 equiv) in CH₂Cl₂ at room temperature for 8 hours. Protect the flask from light using aluminum foil[3].

  • Displacement: Quench with sodium bisulfite, extract, and subject the resulting sulfone to nucleophilic substitution (e.g., with primary amines or alkoxides) to yield the final 1,2,5-trisubstituted imidazole[3].

  • System Validation: Successful oxidation is marked by a significant downfield shift of the imidazole C4 proton in ¹H-NMR due to the strongly electron-withdrawing sulfone group.

Mandatory Visualization: Divergent Synthesis Pathway

G A 1-Methyl-2-(phenylthio) -1H-imidazole B C5-Iodination (n-BuLi, I2) A->B Regioselective Metalation C Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) B->C Orthogonal to Thioether D Oxidation to Sulfone (m-CPBA) C->D Activation of C2 Position E Nucleophilic Substitution (Nu-) D->E Divergent Synthesis

Workflow for the divergent synthesis of substituted imidazoles via Suzuki-Miyaura coupling.

References

  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis and Application of Imidazole Derivatives. Introduction of Carbogenic Substituents into the 5-Position of 1-Methyl-1H-imidazole Source: J-Stage (Japan Science and Technology Agency) URL:[Link]

  • Total synthesis of naamine C and pyronaamidine, antitumor marine imidazole alkaloids Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-2-(phenylthio)-1H-imidazole proper disposal procedures

Standard Operating Procedure: Disposal and Decontamination of 1-Methyl-2-(phenylthio)-1H-imidazole Introduction 1-Methyl-2-(phenylthio)-1H-imidazole (CAS: 304442-81-7) is a highly specialized thioimidazole derivative fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Decontamination of 1-Methyl-2-(phenylthio)-1H-imidazole

Introduction 1-Methyl-2-(phenylthio)-1H-imidazole (CAS: 304442-81-7) is a highly specialized thioimidazole derivative frequently utilized as a precursor in the total synthesis of complex marine alkaloids, such as pyronaamidine and naamine C[1]. While invaluable to oncological and antimicrobial drug development, this compound presents unique logistical and safety challenges. It combines the acute toxicity and dermal irritability of an imidazole nitrogenous base with the severe aquatic toxicity and malodorous properties of a phenylthio ether.

As a Senior Application Scientist, I emphasize that proper disposal of this compound cannot be treated as generic organic waste. The presence of the thioether moiety requires targeted chemical neutralization (oxidation) prior to disposal to mitigate environmental hazards, specifically its potential to act as a marine pollutant. This guide provides a self-validating, step-by-step operational plan for the safe handling, decontamination, and RCRA-compliant disposal of 1-Methyl-2-(phenylthio)-1H-imidazole.

Chemical Hazard Profile & Causality in Handling

Understanding the molecular behavior of 1-Methyl-2-(phenylthio)-1H-imidazole is critical for safe disposal. The compound features two reactive centers that dictate our waste management strategy:

  • The Imidazole Core: Acts as a moderate base and potential reproductive toxin[2]. It readily absorbs through the skin and mucous membranes, necessitating stringent personal protective equipment (PPE).

  • The Phenylthio Group (Thioether): Organosulfur compounds are notorious for their low odor thresholds and high toxicity to aquatic ecosystems. The nucleophilic sulfur atom can coordinate with heavy metals in the environment. By chemically oxidizing the sulfide to a sulfoxide or sulfone using sodium hypochlorite (NaOCl), we eliminate the nucleophilic character of the sulfur, drastically reducing both its odor and environmental toxicity[3].

Table 1: Quantitative Hazard and Waste Segregation Parameters

ParameterSpecification / ClassificationOperational Implication
Chemical Class Thioimidazole (Organosulfur/Nitrogenous Base)Requires SOx/NOx scrubbing during final incineration.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity (Marine Pollutant)Zero-drain disposal policy; secondary containment mandatory.
Decontamination Agent 5-10% Aqueous Sodium Hypochlorite (NaOCl)Oxidizes thioether to sulfone, neutralizing odor and toxicity[3].
RCRA Waste Status Unlisted Hazardous Waste (Characteristic Toxicity)Must be managed by a licensed hazardous waste vendor[4].
Incompatible Materials Strong oxidizing agents (if uncontrolled), strong acidsSegregate from concentrated acids to prevent exothermic reactions.

Experimental Protocol: In Situ Decontamination & Spill Response

In the event of a spill or when cleaning heavily contaminated glassware, immediate chemical deactivation is preferred over simple absorption. This protocol utilizes NaOCl to oxidize the phenylthio group, a proven methodology for rendering thioethers environmentally benign prior to waste collection[3].

Step-by-Step Methodology: Thioether Oxidation Workflow

  • Isolation and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a NIOSH-approved respirator if the spill is outside a certified chemical fume hood.

  • Containment: Surround the solid powder or liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

  • In Situ Oxidation (Chemical Quenching):

    • Causality: Applying an oxidant directly converts the hazardous thioether into a stable, less toxic sulfone, preventing hazardous outgassing in the waste drum.

    • Action: Slowly spray or pour a freshly prepared 5-10% aqueous sodium hypochlorite (NaOCl) solution over the spill area. Allow a residence time of 15–20 minutes to ensure complete oxidation of the phenylthio moiety[3].

  • Absorption and Collection: Once the reaction is complete (indicated by the cessation of any mild exothermic activity and neutralization of the sulfurous odor), use plastic scoops to transfer the slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Wash: Wipe the affected surface with a 1% NaOH solution to neutralize any residual hypochlorous acid, followed by a final wash with distilled water and ethanol. Dispose of all wipes in the solid hazardous waste container.

Routine Waste Segregation and RCRA Disposal Routing

For routine laboratory operations (e.g., reaction mother liquors, chromatography fractions), waste must be meticulously segregated. Mixing sulfur-containing waste with incompatible streams drastically increases disposal costs and safety risks.

Step-by-Step Methodology: Waste Stratification

  • Liquid Waste Segregation:

    • Halogenated + Sulfur: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, route it to a dedicated "Halogenated Organic Waste - Contains Sulfur" container.

    • Non-Halogenated + Sulfur: If dissolved in ethanol, ethyl acetate, or DMSO, route to a "Non-Halogenated Organic Waste - Contains Sulfur" container.

    • Causality: Highlighting the presence of sulfur is critical for the disposal facility, as the incineration process must engage specific SOx scrubbers to prevent toxic atmospheric emissions.

  • Solid Waste Collection: Place contaminated silica gel, filter paper, and empty reagent vials into a dedicated, puncture-resistant HDPE container labeled "Solid Hazardous Waste - Toxic/Organosulfur."

  • Labeling and Compliance: Ensure all containers are labeled with the full chemical name (no abbreviations), the date of initial accumulation, and the specific hazards (Toxic, Marine Pollutant).

  • Institutional Transfer: Transfer the sealed containers to your Environmental Health and Safety (EHS) department within 90 days of the accumulation start date for transport to an EPA-permitted RCRA high-temperature incineration facility[4].

Disposal and Spill Response Decision Matrix

The following diagram illustrates the logical routing for 1-Methyl-2-(phenylthio)-1H-imidazole waste, ensuring all pathways terminate in compliant high-temperature incineration.

WasteRouting Start 1-Methyl-2-(phenylthio)-1H-imidazole Waste or Spill Event Spill Accidental Spill (Powder or Solution) Start->Spill Routine Routine Lab Waste (Mother Liquors/Silica) Start->Routine Decon Chemical Decontamination (NaOCl Oxidation to Sulfone) Spill->Decon Immediate Action Solid Solid Waste Stream (Contaminated PPE/Absorbents) Routine->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Routine->Liquid Decon->Solid Absorbent Slurry Decon->Liquid Aqueous Wash Incineration High-Temp Incineration (RCRA Facility with SOx/NOx Scrubbers) Solid->Incineration Halogenated Halogenated + Sulfur (e.g., DCM/CHCl3) Liquid->Halogenated Contains Halogens? NonHalogenated Non-Halogenated + Sulfur (e.g., EtOAc/EtOH) Liquid->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the decontamination and RCRA-compliant disposal routing of thioimidazole waste.

References

  • Title: Total synthesis of naamine C and pyronaamidine, antitumor marine imidazole alkaloids Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Material Safety Data Sheet - Imidazole Source: Cole-Parmer URL: [Link]

  • Title: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) and Section 112 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Sodium Hypochlorite Pentahydrate Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis Source: ACS Publications (Organic Letters) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-2-(phenylthio)-1H-imidazole

As a Senior Application Scientist, I have designed this operational guide to move beyond the generic safety data sheets (SDS). When handling highly specialized organosulfur heterocycles like 1-Methyl-2-(phenylthio)-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the generic safety data sheets (SDS). When handling highly specialized organosulfur heterocycles like 1-Methyl-2-(phenylthio)-1H-imidazole —a critical precursor utilized in the total synthesis of complex marine alkaloids such as naamine C and pyronaamidine[1]—standard laboratory precautions are insufficient.

To ensure absolute safety and operational excellence, you must understand the chemical causality behind every protective measure. This guide provides a mechanistic hazard analysis, quantitative safety metrics, and self-validating protocols to build a foolproof handling system.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first deconstruct the molecule and understand the causality behind its behavior:

  • The Imidazole Core : This nitrogen-rich heterocycle is inherently basic and nucleophilic. Upon contact with mucosal membranes or ocular tissue, it disrupts cellular lipid bilayers, leading to severe irritation or localized caustic burns.

  • The Phenylthio Moiety : The thioether linkage introduces significant lipophilicity, allowing the molecule to act as a permeation enhancer that rapidly breaches dermal barriers. Furthermore, organosulfur compounds are notoriously malodorous. The stench can cause severe olfactory fatigue, masking the presence of the chemical in the ambient air and leading to unrecognized inhalation exposure.

Quantitative PPE Selection Matrix

In accordance with OSHA standard 1910.132[2], personal protective equipment (PPE) selection must be directly dictated by a rigorous hazard assessment. Standard latex gloves are entirely insufficient due to the lipophilic nature of the phenylthio group.

Table 1: PPE Material Compatibility and Breakthrough Metrics for Thioether-Imidazoles

PPE ComponentMaterial SpecificationThickness (mil)Breakthrough Time (min)Degradation Rating
Primary Gloves Nitrile (Disposable)4.0 - 5.0~30 - 45Good (Requires frequent changing)
Secondary Gloves Neoprene (Heavy Duty)8.0 - 10.0> 240Excellent (High lipophilic resistance)
Eye Protection Polycarbonate Splash GogglesN/AN/AExcellent (Impact & Liquid Splash)
Body Protection Flame-Resistant (FR) Cotton CoatN/AN/AGood (Particulate & minor splash barrier)

Causality Note: Neoprene is mandated for secondary gloving because its polymerized chloroprene structure provides superior resistance to organic sulfides compared to standard nitrile, preventing transdermal absorption during prolonged synthetic steps.

Operational Workflow & Hazard Mitigation

Every protocol in the laboratory must function as a self-validating system —meaning the procedure inherently confirms its success and safety without requiring secondary interventions. In alignment with the National Research Council's guidelines on prudent chemical management[3], the following workflow ensures absolute containment.

G Start Hazard Assessment (1-Methyl-2-(phenylthio)-1H-imidazole) PPE Don Specialized PPE (Nitrile/Neoprene, Splash Goggles) Start->PPE FumeHood Engineering Controls (Operate in Class II Fume Hood) PPE->FumeHood Dispense Dispensing & Weighing (Closed-System Transfer) FumeHood->Dispense Reaction Chemical Synthesis (e.g., Alkaloid Derivation) Dispense->Reaction Spill Spill Event? Reaction->Spill Decon Decontamination Protocol (Thioether Neutralization) Spill->Decon Yes Disposal Organosulfur Waste Segregation (EPA Compliant) Spill->Disposal No Decon->Disposal

Workflow for handling 1-Methyl-2-(phenylthio)-1H-imidazole, from PPE selection to waste disposal.

Step-by-Step Methodologies

Protocol A: Self-Validating Dispensing and Reaction Setup

To prevent the release of malodorous and toxic vapors into the ambient laboratory environment, utilize this closed-system transfer method.

  • Pre-Operational Verification : Ensure the Class II fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Verify the sash is positioned at the marked operational height.

  • PPE Donning Sequence : Put on the FR lab coat, polycarbonate safety goggles, and double gloves (nitrile inner, neoprene outer).

  • Closed-System Preparation : Place the sealed chemical stock vial and a tared, septa-sealed reaction flask into the fume hood.

  • Transfer : Using a static-free micro-spatula, transfer the required mass of 1-Methyl-2-(phenylthio)-1H-imidazole into the reaction flask. Immediately seal both the stock vial and the reaction flask with PTFE-lined caps/septa.

  • System Validation : Weigh the sealed reaction flask on an analytical balance outside the hood to confirm the mass. Causality: This isolates the sensitive analytical balance from corrosive/malodorous vapors while mathematically validating the transferred mass without exposing the researcher.

Protocol B: Spill Response and Oxidative Quenching

A spill of an organosulfur imidazole derivative requires immediate, chemically logical intervention. Do not use acidic neutralizing agents, as the basic imidazole ring will react exothermically.

  • Quarantine : Immediately lower the fume hood sash to maximize exhaust draw and alert adjacent personnel to avoid the area due to the stench hazard.

  • Physical Containment : For solid spills, cover the material with a damp, inert absorbent (e.g., diatomaceous earth) to suppress aerosolized dust and slow volatilization.

  • Oxidative Decontamination : Carefully apply a freshly prepared 5% sodium hypochlorite (bleach) solution to the absorbed spill.

    • Causality & Validation: The hypochlorite ion electrophilically attacks the sulfur atom of the phenylthio group, oxidizing the volatile thioether into a highly polar, non-volatile, and odorless sulfoxide or sulfone. The rapid dissipation of the characteristic thioether odor serves as an empirical, self-validating indicator that the chemical hazard has been successfully neutralized.

  • Collection : Sweep the oxidized, absorbed material using a non-sparking tool into a designated hazardous waste bag.

Protocol C: Disposal Plan
  • Segregation : 1-Methyl-2-(phenylthio)-1H-imidazole waste must be strictly segregated into "Halogen-Free Organosulfur Waste" containers.

  • Incompatibility Warning : Never dispose of this compound in waste carboys containing strong acids (e.g., Nitric Acid) or heavy metals, as this can trigger violent exothermic degradation or the release of highly toxic hydrogen sulfide ( H2​S ) gas.

References

  • Title: ChemInform Abstract: Synthesis of Imidazole Alkaloids Originated in Marine Sponges Source: ResearchGate / ChemInform URL: [Link]

  • Title: 1910.132 - General requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL: [Link]

Sources

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